molecular formula C24H33ClN6O2S B15584684 JSH-150

JSH-150

カタログ番号: B15584684
分子量: 505.1 g/mol
InChIキー: XSDZPPRQLIZLDG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

JSH-150 is a useful research compound. Its molecular formula is C24H33ClN6O2S and its molecular weight is 505.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-[[[4-[5-chloro-2-[[4-(2-methoxyethylamino)cyclohexyl]amino]pyridin-4-yl]-1,3-thiazol-2-yl]amino]methyl]oxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33ClN6O2S/c1-32-11-8-27-17-2-4-18(5-3-17)30-22-12-19(20(25)13-28-22)21-14-34-23(31-21)29-16-24(15-26)6-9-33-10-7-24/h12-14,17-18,27H,2-11,16H2,1H3,(H,28,30)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDZPPRQLIZLDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

JSH-150 Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JSH-150 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. By targeting CDK9, this compound effectively disrupts the expression of critical anti-apoptotic proteins and oncogenes, leading to cell cycle arrest and apoptosis in a wide range of cancer cells. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its core signaling pathways and experimental workflows.

Core Mechanism of Action: Selective CDK9 Inhibition

This compound exerts its therapeutic effects through the direct inhibition of CDK9 kinase activity. CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in the transition from abortive to productive transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This phosphorylation event is essential for the release of Pol II from promoter-proximal pausing and the subsequent elongation of mRNA transcripts.

This compound, as a selective CDK9 inhibitor, binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of RNA Pol II.[1] This leads to a global downregulation of transcription, with a particularly profound impact on genes with short half-lives, including those encoding anti-apoptotic proteins like Mcl-1 and key oncogenes such as c-Myc.[2][3] The depletion of these critical survival factors ultimately triggers cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[3][4]

JSH_150_Mechanism_of_Action cluster_0 This compound Intervention cluster_1 Transcriptional Regulation cluster_2 Downstream Cellular Effects This compound This compound CDK9_CyclinT1 CDK9/Cyclin T1 (P-TEFb) This compound->CDK9_CyclinT1 Inhibits Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest RNA_Pol_II RNA Polymerase II CDK9_CyclinT1->RNA_Pol_II Phosphorylates CDK9_CyclinT1->Cell_Cycle_Arrest Transcription_Elongation Productive Transcription Elongation RNA_Pol_II->Transcription_Elongation Initiates Mcl1_cMyc Mcl-1 & c-Myc Expression Transcription_Elongation->Mcl1_cMyc Mcl1_cMyc->Apoptosis Suppresses

This compound Mechanism of Action

Quantitative Data

Kinase Selectivity of this compound

This compound demonstrates high potency against CDK9 with an IC50 of 1 nM in biochemical assays.[2][3][5] It exhibits significant selectivity for CDK9 over other members of the CDK family and a broad panel of other kinases.[1][2][4]

Kinase TargetIC50 (nM)Fold Selectivity vs. CDK9
CDK9/Cyclin T1 1 1
CDK16/Cyclin Y292292
CDK1/Cyclin B13401340
CDK14/Cyclin Y16801680
CDK7/Cyclin H/MNAT117201720
CDK2/Cyclin A28602860
CDK5/p2546404640

Data sourced from multiple biochemical assays.[5][6]

Antiproliferative Activity of this compound

This compound exhibits potent antiproliferative effects across a diverse range of cancer cell lines, including those from solid tumors and hematological malignancies.[3][4]

Cell LineCancer TypeGI50 (µM)
A375Melanoma0.002
A431Squamous Cell Carcinoma0.044
BE(2)M17Neuroblastoma0.02
GIST-T1Gastrointestinal Stromal Tumor0.015
COLO205Colon Cancer0.03
MV4-11Acute Myeloid Leukemia (AML)0.008
HL-60Acute Promyelocytic Leukemia0.012
MEC-1Chronic Lymphocytic Leukemia (CLL)0.025
CHONormal Ovarian Cells1.1

GI50 values represent the concentration required for 50% inhibition of cell growth.[6]

In Vivo Efficacy of this compound

In a preclinical xenograft model using MV4-11 human acute myeloid leukemia cells, this compound demonstrated significant anti-tumor activity.

Animal ModelCell LineTreatment and DosageOutcome
Xenograft MouseMV4-1110 mg/kg/day, oralAlmost complete suppression of tumor progression.[2][3][4]
Xenograft MouseMV4-1120 and 30 mg/kg/day, oralAlmost complete suppression of tumor progression with no recurrence observed one week after treatment cessation.[6]

Experimental Protocols

In Vitro CDK9 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of CDK9 by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

  • Recombinant CDK9/Cyclin T1 enzyme

  • CDK9 substrate (e.g., PDKtide)

  • ATP

  • This compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Protocol:

  • Reaction Setup: In a 384-well plate, combine 4.5 µL of CDK9/Cyclin T1 kinase (3 ng/µL) and 0.5 µL of serially diluted this compound.

  • Initiation: Add 5 µL of a solution containing the CDK9 substrate PDKtide (0.2 µg/µL) and 10 µM ATP to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Termination and ADP Depletion: Cool the plate for 5 minutes at room temperature. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The IC50 values are determined by fitting the dose-response curves using appropriate software (e.g., Prism).[2]

Kinase_Assay_Workflow cluster_0 Reaction Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep Prepare serial dilutions of this compound add_components Add this compound, CDK9 enzyme, and substrate/ATP to 384-well plate prep->add_components enzyme_prep Prepare CDK9/Cyclin T1 enzyme solution enzyme_prep->add_components substrate_prep Prepare substrate (PDKtide) and ATP solution substrate_prep->add_components incubate_reaction Incubate at 37°C for 1 hour add_components->incubate_reaction stop_reaction Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubate_reaction->stop_reaction incubate_detection Incubate for 40 minutes stop_reaction->incubate_detection add_detection Add Kinase Detection Reagent incubate_detection->add_detection incubate_signal Incubate for 30 minutes add_detection->incubate_signal measure_luminescence Measure luminescence with a plate reader incubate_signal->measure_luminescence calculate_ic50 Calculate IC50 from dose-response curve measure_luminescence->calculate_ic50

In Vitro CDK9 Kinase Assay Workflow
Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MV4-11, A375)

  • Complete cell culture medium

  • This compound (serially diluted)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with serially diluted concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the levels of specific proteins involved in the this compound signaling pathway.

Materials:

  • Cancer cell lines (e.g., MV4-11, HL-60, MEC-1)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-RNA Pol II (Ser2), anti-Mcl-1, anti-c-Myc, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.[2]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add ECL substrate and visualize the protein bands using an imaging system. GAPDH is typically used as a loading control.[2]

Conclusion and Therapeutic Potential

This compound is a highly potent and selective CDK9 inhibitor that effectively targets the transcriptional machinery of cancer cells. Its mechanism of action, characterized by the inhibition of RNA Polymerase II phosphorylation and the subsequent downregulation of key survival proteins, has been robustly demonstrated in both in vitro and in vivo preclinical models. The strong antiproliferative activity across a wide array of cancer cell lines and the significant tumor growth suppression in xenograft models highlight the promising therapeutic potential of this compound for the treatment of various cancers, particularly hematological malignancies. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patients.

References

JSH-150 Signaling Pathway in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JSH-150 has emerged as a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation. By targeting CDK9, this compound effectively disrupts the expression of key anti-apoptotic and oncogenic proteins, leading to cell cycle arrest and apoptosis in a wide range of cancer cells. This technical guide provides a comprehensive overview of the this compound signaling pathway, its mechanism of action, and its effects on cancer cells. It includes detailed quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a novel small molecule inhibitor that demonstrates high selectivity and potency against CDK9. CDK9, in complex with its cyclin partners (T1, T2, or K), forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position. Dysregulation of CDK9 activity is a common feature in many cancers, leading to the overexpression of short-lived survival proteins and oncogenes. This compound's targeted inhibition of CDK9 presents a promising therapeutic strategy for various malignancies.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding pocket of CDK9. This inhibition prevents the phosphorylation of the RNAPII CTD, which in turn leads to a cascade of downstream effects culminating in cancer cell death.

The key molecular events are:

  • Inhibition of RNAPII Phosphorylation: this compound directly blocks the kinase activity of CDK9, leading to a dose-dependent decrease in the phosphorylation of RNA Polymerase II at the Serine 2 position (p-RNAPII Ser2).

  • Downregulation of Anti-Apoptotic and Oncogenic Proteins: The inhibition of transcriptional elongation disproportionately affects genes with short-lived mRNAs, including critical survival proteins and oncogenes. This compound treatment leads to the rapid downregulation of key proteins such as:

    • MCL-1 (Myeloid cell leukemia-1): An anti-apoptotic protein of the BCL-2 family.

    • c-Myc: A potent oncogene involved in cell proliferation and growth.

  • Induction of Cell Cycle Arrest: By downregulating proteins essential for cell cycle progression, this compound induces cell cycle arrest, primarily at the G0/G1 phase.

  • Induction of Apoptosis: The depletion of anti-apoptotic proteins like MCL-1 sensitizes cancer cells to programmed cell death. This compound treatment results in the activation of the apoptotic cascade, evidenced by the cleavage of PARP and Caspase-3.

JSH_150_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular JSH150 This compound CDK9 CDK9/Cyclin T JSH150->CDK9 Inhibits JSH150->CDK9 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates pRNAPII p-RNAPII (Ser2) MCL1_cMyc_mRNA MCL-1, c-Myc mRNA pRNAPII->MCL1_cMyc_mRNA Promotes Transcription MCL1_cMyc_Protein MCL-1, c-Myc Protein MCL1_cMyc_mRNA->MCL1_cMyc_Protein Translation Apoptosis Apoptosis MCL1_cMyc_Protein->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest MCL1_cMyc_Protein->CellCycleArrest Promotes Progression

Caption: this compound inhibits CDK9, blocking RNAPII phosphorylation and oncogene expression, leading to apoptosis.

Quantitative Data

This compound exhibits remarkable potency and selectivity for CDK9. The following tables summarize the key quantitative data from biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity of this compound
Kinase TargetIC50 (nM)Fold Selectivity vs. CDK9
CDK9/Cyclin T1 1 -
CDK16/Cyclin Y292292
CDK1/Cyclin B1,3401,340
CDK14/Cyclin Y1,6801,680
CDK7/Cyclin H/MNAT11,7201,720
CDK2/Cyclin A2,8602,860
CDK5/p254,6404,640

Data compiled from multiple sources.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeGI50 (µM)
A375Melanoma0.002 - 0.044
A431Squamous Cell Carcinoma0.002 - 0.044
BE(2)M17Neuroblastoma0.002 - 0.044
GIST-T1Gastrointestinal Stromal Tumor0.002 - 0.044
COLO205Colon Cancer0.002 - 0.044
Various Leukemia LinesAML, CLL, B-cell LymphomaSingle to double digit nM
CHO (non-cancerous)Chinese Hamster Ovary1.1

GI50 values represent the concentration required to inhibit cell growth by 50%.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound signaling pathway.

CDK9 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of CDK9 by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant CDK9/Cyclin K enzyme

  • CDK9 substrate (e.g., PDKtide)

  • ATP

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare a reaction mixture containing CDK9/Cyclin K kinase and the PDKtide substrate.

  • Serially dilute this compound to the desired concentrations in an appropriate solvent (e.g., DMSO).

  • Add 0.5 µL of the diluted this compound to the wells of a 384-well plate.

  • Add 4.5 µL of the kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of 10 µM ATP solution to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Cool the plate to room temperature for 5 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence signal using a plate reader.

  • Plot the luminescence signal against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the this compound signaling pathway.

Materials:

  • Cancer cell lines (e.g., MV4-11, HL-60)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-RNAPII Ser2, anti-MCL-1, anti-c-Myc, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Seed cancer cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 2, 6, 24 hours).

  • Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Cell Viability/Anti-proliferative Assay (e.g., MTT or CellTiter-Glo®)

These assays are used to determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Solubilization solution (for MTT)

  • Microplate reader (absorbance or luminescence)

Protocol (MTT Assay):

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the GI50 value.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Serial Dilution) seed_cells->treat_cells incubate Incubate (e.g., 72h) treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent read_plate Read Plate (Absorbance/Luminescence) add_reagent->read_plate analyze_data Analyze Data (Calculate GI50) read_plate->analyze_data end End analyze_data->end

Caption: A typical workflow for assessing the anti-proliferative effects of this compound on cancer cells.

Conclusion

This compound is a highly potent and selective CDK9 inhibitor with a well-defined mechanism of action that leads to the suppression of key oncogenic and anti-apoptotic proteins in cancer cells. The data presented in this guide highlight its significant anti-proliferative activity across a broad range of cancer types, underscoring its potential as a valuable research tool and a promising candidate for further therapeutic development. The detailed protocols and visual diagrams provided herein are intended to equip researchers with the necessary information to effectively study and utilize this compound in their investigations into cancer biology and drug discovery.

JSH-150: A Deep Dive into its Antiproliferative Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

JSH-150 has emerged as a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), demonstrating significant antiproliferative effects across a spectrum of cancer cell lines. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its impact on cellular signaling pathways.

Core Mechanism of Action

This compound exerts its potent anticancer activity by selectively targeting CDK9, a key regulator of transcriptional elongation. It exhibits a remarkable biochemical potency with an IC50 of 1 nM against CDK9 kinase.[1][2][3][4] This high degree of selectivity, ranging from 300 to 10,000-fold over other CDK family members, underscores its potential as a targeted therapeutic agent with a favorable safety profile.[1][2][3][5]

The inhibition of CDK9 by this compound sets off a cascade of downstream events, ultimately leading to cell cycle arrest and apoptosis in cancer cells. Mechanistically, this compound dose-dependently inhibits the phosphorylation of RNA Polymerase II (RNA Pol II).[1][3] This, in turn, leads to the suppression of key anti-apoptotic proteins such as MCL-1 and the proto-oncoprotein c-Myc.[1][2][3]

Quantitative Analysis of Antiproliferative Activity

The efficacy of this compound has been demonstrated across a diverse panel of cancer cell lines. The following table summarizes the key quantitative data related to its inhibitory and antiproliferative effects.

ParameterValueCell Lines/ConditionsReference
CDK9 Inhibition (IC50) 1 nMBiochemical Assay[1][2][3][4]
CDK7 Inhibition (IC50) 1.72 µMBiochemical Assay[2]
CDK1 Inhibition (IC50) 1.34 µMIn vitro (Invitrogen SelectScreen)[4]
CDK2 Inhibition (IC50) 2.86 µMIn vitro (Invitrogen SelectScreen)[4]
CDK5 Inhibition (IC50) 4.64 µMIn vitro (Invitrogen SelectScreen)[4]
Antiproliferative Effects PotentMelanoma, Neuroblastoma, Hepatoma, Colon Cancer, Lung Cancer, Leukemia[1][2][3][5]
In Vivo Efficacy Almost complete tumor suppressionMV4-11 cell-inoculated xenograft mouse model (10 mg/kg)[1][2][3]

Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, detailed methodologies for key experiments are provided below.

Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of CDK9 and the inhibitory effect of this compound.

  • Reaction Setup : A kinase reaction is prepared containing CDK9/CyclinK kinase, a serial dilution of this compound, and the CDK9 substrate PDKtide with ATP.

  • Incubation : The reaction is initiated by the addition of ATP and incubated for one hour at 37°C.

  • Reaction Termination : The reaction is stopped by adding ADP-Glo™ reagent, which also depletes the remaining ATP.

  • Signal Generation : A kinase detection reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition : The luminescence is measured using an automated plate reader.

  • Analysis : A dose-response curve is generated using software such as Prism to determine the IC50 value.[1]

Signaling Pathway Analysis (Immunoblotting)

This method is used to assess the effect of this compound on downstream signaling proteins.

  • Cell Treatment : Leukemia cell lines (e.g., MV4-11, HL-60, MEC-1) are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 2 hours).[1]

  • Cell Lysis : Cells are washed with PBS and lysed using a suitable cell lysis buffer.

  • Protein Quantification : The total protein concentration in the lysates is determined.

  • SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

  • Immunoblotting : The membrane is probed with primary antibodies specific for the proteins of interest, including Phospho-CDK9 (Thr186), CDK9, Phospho-RNA Pol II (Ser2), Phospho-RNA Pol II (Ser5), RNA Pol II, XIAP, MCL-1, c-MYC, BCL-2, and a loading control like GAPDH.[1]

  • Detection : The membrane is then incubated with corresponding secondary antibodies, and the protein bands are visualized using a detection reagent.

Visualizing the Impact of this compound

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

JSH_150_Signaling_Pathway cluster_outcomes Cellular Outcomes JSH150 This compound CDK9 CDK9 JSH150->CDK9 Inhibits RNA_Pol_II RNA Pol II Phosphorylation CDK9->RNA_Pol_II Promotes CellCycleArrest Cell Cycle Arrest CDK9->CellCycleArrest Promotes Progression MCL1_cMyc MCL-1 & c-Myc Expression RNA_Pol_II->MCL1_cMyc Promotes Apoptosis Apoptosis MCL1_cMyc->Apoptosis Inhibits

Caption: this compound inhibits CDK9, leading to reduced RNA Pol II phosphorylation, decreased MCL-1 and c-Myc expression, and ultimately inducing apoptosis and cell cycle arrest.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines Treatment This compound Treatment Cell_Culture->Treatment Cell_Viability Cell Viability Assay Treatment->Cell_Viability Western_Blot Western Blot Analysis Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis Treatment->Cell_Cycle Xenograft Xenograft Model In_Vivo_Treatment In Vivo this compound Administration Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement

Caption: A typical experimental workflow to evaluate the antiproliferative effects of this compound, encompassing both in vitro and in vivo studies.

References

The Impact of JSH-150 on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JSH-150 is a potent and highly selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3] By targeting CDK9, this compound effectively disrupts the expression of critical oncogenes and survival proteins, leading to cell cycle arrest and apoptosis in a wide range of cancer cells.[3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on cancer cell lines, and detailed protocols for key experimental assays. It is intended to serve as a comprehensive resource for researchers investigating CDK9 inhibition as a therapeutic strategy.

Core Mechanism of Action: CDK9 Inhibition

This compound exerts its biological effects through the potent and selective inhibition of CDK9 kinase activity.[1] CDK9, in partnership with its regulatory subunit Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb) complex.[5] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position (Ser2).[5] This phosphorylation event is a critical switch that allows RNAP II to transition from a paused state to productive transcriptional elongation, enabling the synthesis of full-length messenger RNA (mRNA).[5]

This compound binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of RNAP II.[4] This action leads to a global reduction in the transcription of genes with short-lived mRNAs, a category that includes many proto-oncogenes and anti-apoptotic proteins essential for cancer cell survival and proliferation, such as c-Myc and MCL-1.[1][3] The subsequent depletion of these crucial proteins culminates in the halting of cell cycle progression and the induction of programmed cell death (apoptosis).[1]

G cluster_0 This compound Action cluster_1 Transcriptional Regulation cluster_2 Cellular Outcomes JSH150 This compound CDK9 CDK9/Cyclin T1 (P-TEFb) JSH150->CDK9 Inhibits RNAPII_p RNA Pol II (Paused) CDK9->RNAPII_p Phosphorylates Ser2 CellCycle Cell Cycle Arrest Apoptosis Apoptosis RNAPII_e RNA Pol II (Elongating) RNAPII_p->RNAPII_e Promotes mRNA mRNA Synthesis (e.g., c-Myc, MCL-1) RNAPII_e->mRNA Leads to Proliferation Cell Proliferation mRNA->Proliferation Drives Survival Cell Survival mRNA->Survival Promotes

Caption: this compound mechanism of action leading to cell cycle arrest.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The data presented below summarizes its inhibitory concentration against CDK family members and its growth inhibition efficacy across multiple cancer cell lines.

Table 1: this compound Inhibitory Concentration (IC50) Against CDK Family Members
Target KinaseIC50 ValueSelectivity vs. CDK9Reference(s)
CDK9/Cyclin T1 1 nM - [1][6]
CDK1/Cyclin B1.34 µM1340x[5][6]
CDK2/Cyclin A2.86 µM2860x[5][6]
CDK5/p254.64 µM4640x[5][6]
CDK7/Cyclin H1.72 µM1720x[5][6]
CDK14/Cyclin Y1.68 µM1680x[6]
CDK16/Cyclin Y292 nM292x[6]
Table 2: this compound Anti-proliferative Activity (GI50) in Cancer Cell Lines
Cell LineCancer TypeGI50 ValueReference(s)
A375Melanoma0.002 µM[6]
A431Squamous Cell0.044 µM[6]
BE(2)M17Neuroblastoma0.021 µM[6]
GIST-T1GIST0.009 µM[6]
COLO205Colon Cancer0.011 µM[6]
HL-60Acute Myeloid Leukemia1.1-44 nM[5]
MV4-11Acute Myeloid Leukemia1.1-44 nM[5]
MEC-1Chronic Lymphocytic Leukemia1.1-44 nM*[5]
CHONormal Hamster Ovary1.1 µM[6]

*Range reported for multiple solid and hematologic cancer cell lines.

Impact on Cell Cycle and Apoptosis Signaling

The inhibition of CDK9 and the subsequent downregulation of c-Myc and MCL-1 directly impact cellular machinery controlling cell cycle progression and survival. The loss of c-Myc, a potent driver of cell proliferation, contributes to cell cycle arrest. The depletion of the anti-apoptotic protein MCL-1 sensitizes cancer cells to programmed cell death.[1][7] This dual effect of inducing cell cycle arrest and promoting apoptosis is a hallmark of effective CDK9 inhibition.[4] Treatment of leukemia cell lines with this compound for 24 hours has been shown to induce the cleavage of PARP and Caspase-3, key markers of apoptosis.[5]

G cluster_0 Upstream Inhibition cluster_1 Transcriptional Downregulation cluster_2 Cellular Consequences JSH150 This compound CDK9 CDK9 JSH150->CDK9 Inhibits cMyc c-Myc CDK9->cMyc Suppresses Transcription MCL1 MCL-1 CDK9->MCL1 Suppresses Transcription CellCycle Cell Cycle Arrest cMyc->CellCycle Leads to Apoptosis Apoptosis MCL1->Apoptosis Promotes Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3 Activates

Caption: Downstream signaling effects of this compound.

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol is used to determine the IC50 of this compound against CDK9.[1]

Workflow Diagram

G A 1. Prepare Reaction: - CDK9/Cyclin K - this compound (serial dilution) - Substrate (PDKtide) B 2. Start Reaction: Add ATP Incubate 1 hr @ 37°C A->B C 3. Stop Reaction: Add ADP-Glo™ Reagent Incubate 40 min @ RT B->C D 4. Detect Signal: Add Kinase Detection Reagent Incubate 30 min @ RT C->D E 5. Measure & Analyze: Read Luminescence Fit Dose-Response Curve D->E

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Methodology

  • Reaction Setup: In a 384-well plate, combine 4.5 µL of CDK9/CyclinK kinase solution with 0.5 µL of serially diluted this compound. Add 5 µL of a solution containing the CDK9 substrate PDKtide and 10 µM ATP.[1]

  • Kinase Reaction: Incubate the plate at 37°C for one hour to allow the kinase reaction to proceed.[1]

  • Reaction Termination: Cool the plate to room temperature for 5 minutes. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume any remaining ATP. Incubate for 40 minutes.[1]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into a luminescent signal. Incubate for 30 minutes.[1]

  • Data Acquisition: Measure the luminescence signal using an automated plate reader. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve using software like Prism to determine the IC50 value.[1]

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.[8]

Workflow Diagram

G A 1. Cell Culture: Treat cells with this compound for desired time B 2. Harvest & Fix: Collect cells Fix with ice-cold 70% ethanol (B145695) A->B C 3. Staining: Treat with RNase Stain DNA with Propidium Iodide (PI) B->C D 4. Data Acquisition: Analyze on flow cytometer (measure fluorescence intensity) C->D E 5. Analysis: Model DNA content histogram to quantify cell cycle phases D->E

Caption: Workflow for Cell Cycle Analysis via Flow Cytometry.

Methodology

  • Cell Treatment: Culture cancer cells to ~70% confluency and treat with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48 hours).

  • Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells for at least 1 hour at 4°C.[9]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI), a fluorescent DNA intercalating agent, and RNase A to prevent staining of double-stranded RNA.[9]

  • Flow Cytometry: Incubate the cells in the dark for 20-30 minutes. Analyze the samples on a flow cytometer. The fluorescence intensity of the PI signal is directly proportional to the amount of DNA in each cell.[10]

  • Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases.[10]

Western Blot Analysis

This protocol is used to measure the change in the expression levels of specific proteins (e.g., p-RNA Pol II, c-Myc, MCL-1, Cleaved Caspase-3) following this compound treatment.[1][11]

Methodology

  • Cell Lysis: Treat cells with this compound for the desired time (e.g., 2 hours for signaling studies, 24 hours for apoptosis markers).[5] Wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.[11]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11]

  • Blocking: Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[11]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-MCL-1, anti-c-Myc, anti-cleaved Caspase-3, or a loading control like anti-GAPDH) overnight at 4°C.[1]

  • Secondary Antibody & Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify the band intensity using densitometry software and normalize to the loading control to determine relative protein expression levels.

Conclusion

This compound is a powerful pharmacological tool and a promising therapeutic candidate that selectively targets the transcriptional machinery of cancer cells. Its high potency against CDK9 leads to the suppression of key oncogenic drivers and survival factors, resulting in robust cell cycle arrest and apoptosis across a broad spectrum of malignancies. The detailed data and protocols provided in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound and the broader field of CDK9 inhibition in oncology.

References

In-depth Technical Guide: Initial Studies of JSH-150 in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JSH-150 is a highly selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. Initial preclinical studies have demonstrated its significant anti-leukemic activity. This document provides a comprehensive technical overview of the initial research on this compound's effects on various leukemia cell lines. It includes a summary of its antiproliferative activity, detailed experimental protocols for key assays, and a visual representation of the underlying signaling pathways. The data presented herein supports the potential of this compound as a promising therapeutic candidate for leukemia and provides a foundational resource for further research and development.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high selectivity and potency against CDK9, with a biochemical half-maximal inhibitory concentration (IC50) of 1 nM.[1][2][3][4] By inhibiting CDK9, this compound disrupts the process of transcriptional elongation, leading to the downregulation of short-lived and critical oncoproteins, such as Myeloid Cell Leukemia-1 (MCL-1) and c-Myc.[2][3] This mechanism of action makes it a compelling agent for cancers that are dependent on the continuous transcription of these survival and proliferation-driving genes, a characteristic often observed in various forms of leukemia.[2][3]

Initial studies have shown that this compound exhibits potent antiproliferative effects across a range of cancer cell lines, including those derived from leukemia.[2][5] The compound has been observed to dose-dependently induce cell cycle arrest and apoptosis in leukemia cells.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from initial studies of this compound in various leukemia cell lines.

Table 1: Antiproliferative Activity of this compound in Leukemia Cell Lines

Cell LineLeukemia TypeGI50 (µM)Assay MethodIncubation Time (hrs)
HL-60 Acute Promyelocytic Leukemia0.056CellTiter-Glo®72
MOLM-13 Acute Myeloid Leukemia0.012CellTiter-Glo®72
MOLM-14 Acute Myeloid Leukemia0.0011CellTiter-Glo®72
MV4-11 Acute Myeloid LeukemiaNot explicitly stated, but within the single to double-digit nM rangeCellTiter-Glo®72
OCI-AML-3 Acute Myeloid LeukemiaNot explicitly stated, but within the single to double-digit nM rangeCellTiter-Glo®72
U-937 Histiocytic LymphomaNot explicitly stated, but within the single to double-digit nM rangeCellTiter-Glo®72
MEC-1 Chronic Lymphocytic Leukemia (B-cell)Not explicitly stated, but within the single to double-digit nM rangeNot specifiedNot specified

Note: GI50 is the concentration of a drug that causes 50% inhibition of cell growth.

Table 2: Effects of this compound on Cell Cycle and Apoptosis in Leukemia Cell Lines

Cell LineThis compound ConcentrationObservationMethod
MV4-11Dose-dependentInduction of G0/G1 phase cell cycle arrest.[6]Flow Cytometry
HL-60Dose-dependentInduction of apoptosis, evidenced by PARP and Caspase-3 cleavage.[6]Western Blot
MEC-1Dose-dependentInduction of apoptosis, evidenced by PARP and Caspase-3 cleavage.[6]Western Blot

Further quantitative data on the percentage of cells in each phase of the cell cycle and the percentage of apoptotic cells at various concentrations of this compound are pending public availability.

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action in Leukemia Cells

The primary mechanism of action of this compound in leukemia cells involves the targeted inhibition of CDK9. This initiates a cascade of events leading to apoptosis.

JSH150_Mechanism_of_Action JSH150 This compound CDK9 CDK9 JSH150->CDK9 Inhibits RNAPII RNA Polymerase II (p-Ser2) CDK9->RNAPII Phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription MCL1_cMyc MCL-1 & c-Myc Transcription Transcription->MCL1_cMyc MCL1_cMyc_Protein MCL-1 & c-Myc Protein Levels MCL1_cMyc->MCL1_cMyc_Protein Apoptosis Apoptosis MCL1_cMyc_Protein->Apoptosis Inhibition leads to

This compound inhibits CDK9, leading to apoptosis.
Experimental Workflow for Assessing this compound Efficacy

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound in leukemia cell lines.

JSH150_Experimental_Workflow cluster_assays In Vitro Assays cluster_endpoints Endpoints Cell_Culture Leukemia Cell Lines (MV4-11, HL-60, MEC-1) Treatment Treat with this compound (Dose-response & Time-course) Cell_Culture->Treatment Viability Cell Viability (MTT/CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V Staining) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Treatment->Cell_Cycle Western_Blot Western Blot (CDK9, p-RNAPII, MCL-1, c-Myc) Treatment->Western_Blot

Workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for suspension leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., MV4-11, HL-60)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest leukemia cells in their logarithmic growth phase.

    • Determine cell viability and count using a hemocytometer and trypan blue exclusion.

    • Resuspend cells in fresh complete culture medium to a final concentration of 0.5-1.0 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully aspirate the supernatant without disturbing the cell pellet and formazan crystals.

    • Add 150 µL of solubilization solution to each well.

    • Mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 value by plotting the percentage of viability against the log of this compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V Staining)

This protocol is for the detection of apoptosis by flow cytometry.

Materials:

  • Leukemia cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed leukemia cells in 6-well plates at a density of 0.5-1.0 x 10^6 cells/mL.

    • Treat the cells with various concentrations of this compound and a vehicle control for 24 hours.

  • Cell Harvesting and Washing:

    • Collect the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis

This protocol is for the detection of protein expression levels of CDK9, phosphorylated RNA Polymerase II, MCL-1, and c-Myc.

Materials:

  • Leukemia cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-CDK9, anti-phospho-RNA Pol II (Ser2), anti-MCL-1, anti-c-Myc, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound for the desired time (e.g., 2 hours for signaling pathway analysis).

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control.

Conclusion

The initial studies of this compound in leukemia cell lines provide compelling evidence of its potential as a targeted therapeutic agent. Its high selectivity and potent inhibition of CDK9 lead to the suppression of key survival proteins and the induction of apoptosis in leukemia cells. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals to build upon this promising foundation. Further investigations, including in vivo studies and the exploration of combination therapies, are warranted to fully elucidate the clinical potential of this compound in the treatment of leukemia.

References

Methodological & Application

JSH-150: Application Notes and Protocols for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JSH-150 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation.[1][2] By targeting CDK9, this compound effectively disrupts the transcription of key anti-apoptotic proteins and oncogenes, such as MCL-1 and c-Myc, leading to cell cycle arrest and apoptosis in a variety of cancer cell lines.[1] These properties make this compound a valuable tool for cancer research and a potential candidate for therapeutic development.[1] This document provides detailed protocols for in vitro experiments to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.

Mechanism of Action

This compound exerts its anti-cancer effects by selectively inhibiting the kinase activity of CDK9.[1] CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for the transition from abortive to productive transcriptional elongation. Inhibition of CDK9 by this compound prevents RNAPII phosphorylation, leading to a global decrease in transcription, particularly of genes with short half-lives, including critical survival proteins and oncogenes.[1] The subsequent downregulation of anti-apoptotic proteins like Mcl-1 and the cell cycle regulator c-Myc shifts the cellular balance towards apoptosis and cell cycle arrest.[1]

JSH_150_Signaling_Pathway cluster_1 Transcriptional Regulation cluster_2 Downstream Effects CDK9 CDK9/ Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation JSH150 This compound JSH150->CDK9 pRNAPII Phosphorylated RNA Pol II (Ser2) Transcription Gene Transcription pRNAPII->Transcription Promotes Mcl1_cMyc Mcl-1 & c-Myc Expression Transcription->Mcl1_cMyc Leads to Apoptosis Apoptosis Mcl1_cMyc->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest Mcl1_cMyc->CellCycleArrest Promotes Proliferation

This compound Signaling Pathway

Data Presentation

Kinase Inhibitory Activity of this compound

This compound demonstrates high selectivity for CDK9 over other CDK family members.

Kinase TargetIC50 (nM)
CDK9/Cyclin T1 1
CDK16/Cyclin Y292
CDK1/Cyclin B1340
CDK14/Cyclin Y1680
CDK7/Cyclin H/MNAT11720
CDK2/Cyclin A2860
CDK5/p254640
Data sourced from reference[3]
Antiproliferative Activity of this compound (GI50)

This compound exhibits potent antiproliferative effects across a range of cancer cell lines.

Cell LineCancer TypeGI50 (µM)
A375Melanoma0.002
A431Squamous Cell Carcinoma0.044
BE(2)M17Neuroblastoma0.02 - 0.044
GIST-T1Gastrointestinal Stromal Tumor0.02 - 0.044
COLO205Colon Cancer0.02 - 0.044
Various Leukemia Cell LinesAML, CLL, B-cell Lymphomasingle to double digit nM
CHONormal Chinese Hamster Ovary1.1
Data sourced from reference[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat with this compound (various concentrations) seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_formazan Incubate for 4 hours (formazan formation) add_mtt->incubate_formazan solubilize Add solubilization solution incubate_formazan->solubilize read Read absorbance (570 nm) solubilize->read end End read->end

MTT Assay Experimental Workflow

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Apoptosis_Workflow start Start seed Seed cells in 6-well plate start->seed treat Treat with this compound seed->treat incubate Incubate for 24-48 hours treat->incubate harvest Harvest cells (including supernatant) incubate->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain analyze Analyze by Flow Cytometry stain->analyze end End analyze->end

Apoptosis Assay Experimental Workflow

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant from the corresponding well.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This protocol details the detection of changes in protein expression levels of key signaling molecules involved in the this compound mechanism of action.

Materials:

  • Cancer cell lines (e.g., MV4-11, HL-60, MEC-1)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-RNAPII (Ser2), anti-MCL-1, anti-c-Myc, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for a specified time (e.g., 2, 6, 12, 24 hours).[4] After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using an imaging system.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JSH-150 is a highly selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3] By inhibiting CDK9, this compound can suppress the expression of anti-apoptotic proteins like MCL-1 and oncogenes such as c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] These characteristics make this compound a promising candidate for anti-cancer therapeutics, particularly in hematological malignancies. This document provides detailed application notes and protocols for the use of this compound in mouse xenograft models, based on published preclinical data.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in a mouse xenograft model of acute myeloid leukemia (AML).

Table 1: this compound Dosage and Efficacy in MV4-11 Xenograft Model

ParameterDetailsReference
Cell Line MV4-11 (Human Acute Myeloid Leukemia)[1][2]
Animal Model Five-week-old female nu/nu mice
Dosages Tested 10, 20, and 30 mg/kg/day[1]
Treatment Duration 14 days[1]
Observed Efficacy All tested dosages almost completely suppressed tumor progression.[1][2]
Toxicity No general cytotoxicity was observed, as indicated by stable animal body weight.[1]
Post-Treatment Observation Tumor recurrence was not observed in the 20 and 30 mg/kg dosage groups one week after stopping the treatment.

Signaling Pathway

This compound primarily acts by inhibiting the CDK9/Cyclin T1 complex, which is a core component of the positive transcription elongation factor b (P-TEFb). This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a downstream cascade of events that culminates in apoptosis.

CDK9_Inhibition_Pathway JSH150 This compound CDK9 CDK9/Cyclin T1 (P-TEFb) JSH150->CDK9 Inhibits Apoptosis Apoptosis JSH150->Apoptosis Promotes RNAPII RNA Polymerase II (p-Ser2) CDK9->RNAPII Phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription MCL1_cMYC MCL-1, c-Myc (Anti-apoptotic & Oncogenic Proteins) Transcription->MCL1_cMYC Expression of MCL1_cMYC->Apoptosis Inhibits Xenograft_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture MV4-11 Cell Culture TumorImplantation Subcutaneous Injection of 5x10^6 cells CellCulture->TumorImplantation AnimalAcclimation 5-week-old female nu/nu mice Acclimation AnimalAcclimation->TumorImplantation TumorGrowth Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Daily Administration of this compound (10, 20, or 30 mg/kg) for 14 days Randomization->Treatment Monitoring Daily Measurement: - Tumor Volume - Body Weight Treatment->Monitoring Endpoint Study Endpoint & Data Analysis Monitoring->Endpoint

References

JSH-150: Application Notes and Protocols for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JSH-150 is a highly selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), demonstrating an impressive IC50 of 1 nM.[1][2][3][4] Its mechanism of action centers on the suppression of CDK9-mediated phosphorylation of RNA Polymerase II, leading to a dose-dependent reduction in the expression of key anti-apoptotic proteins such as MCL-1 and c-Myc.[1][3][4] This targeted inhibition ultimately results in cell cycle arrest and the induction of apoptosis, highlighting its potential as a valuable tool in cancer research and as a candidate for therapeutic development.[1][3][5] this compound exhibits significant antiproliferative activity across a range of cancer cell lines, including those derived from melanoma, neuroblastoma, hepatoma, colon cancer, lung cancer, and various leukemias.[1][2][3][4]

These application notes provide detailed protocols for utilizing this compound in Western blot analysis to investigate its effects on the CDK9 signaling pathway.

Data Presentation: Efficacy of this compound

The following table summarizes the growth inhibition (GI50) values of this compound in various cancer cell lines, demonstrating its potent antiproliferative effects.

Cell LineCancer TypeGI50 (µM)
A375Melanoma0.002 - 0.044
A431Squamous Cell Carcinoma0.002 - 0.044
BE(2)M17Neuroblastoma0.002 - 0.044
GIST-T1Gastrointestinal Stromal Tumor0.002 - 0.044
COLO205Colon Cancer0.002 - 0.044
Various Leukemia Cell LinesLeukemia (AML, CLL, B-cell Lymphoma)Single to double-digit nM range
CHONormal Ovarian Cells1.1

Data sourced from MedchemExpress and Selleck Chemicals.[1][2]

Signaling Pathway

This compound targets CDK9, a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb, which also includes a cyclin partner (primarily Cyclin T1), plays a crucial role in regulating transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[6] This phosphorylation event is essential for the transition from abortive to productive transcription elongation. By inhibiting CDK9, this compound prevents the phosphorylation of RNAP II, leading to a downstream suppression of genes critical for cell survival and proliferation, such as MCL-1 and c-Myc.[1][3]

JSH150_Signaling_Pathway cluster_0 Cell Nucleus PTEFb P-TEFb Complex (CDK9 + Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation pRNAPII Phosphorylated RNA Polymerase II Transcription Gene Transcription (e.g., MCL-1, c-Myc) pRNAPII->Transcription Promotes Apoptosis Cell Cycle Arrest & Apoptosis Transcription->Apoptosis Suppression leads to JSH150 This compound JSH150->PTEFb Inhibition

Caption: this compound inhibits the CDK9/P-TEFb complex, preventing RNA Pol II phosphorylation.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

a. Stock Solution (100 mg/mL in DMSO): this compound is soluble in DMSO.[1] To prepare a 100 mg/mL stock solution, dissolve the appropriate amount of this compound powder in fresh, high-quality DMSO. Mix thoroughly until the solution is clear. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

b. Working Solution Preparation (Example for a 1 mL final volume): For cell culture experiments, a working solution in an aqueous buffer is often required. The following is an example formulation:

  • Start with 400 µL of PEG300.

  • Add 50 µL of the 100 mg/mL this compound stock solution in DMSO and mix until clear.

  • Add 50 µL of Tween-80 and mix until clear.

  • Add 500 µL of ddH2O to bring the final volume to 1 mL. Note: This mixed solution should be prepared fresh for optimal results.[1]

Cell Culture and Treatment
  • Cell Seeding: Seed the cancer cell line of interest (e.g., MV4-11, HL-60, MEC-1) in appropriate culture flasks or plates. Allow the cells to adhere and reach a logarithmic growth phase.

  • Treatment: Treat the cells with serially diluted concentrations of this compound. A common concentration range to test the dose-dependent effects is from low nanomolar to micromolar (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO or the final formulation without this compound) in all experiments.

  • Incubation: Incubate the treated cells for the desired time period. For analyzing the direct effects on signaling pathways, a short incubation of 2 hours is often sufficient.[1] For observing downstream effects like apoptosis, a longer incubation of 24 hours or more may be necessary.[6]

Western Blot Protocol

Western_Blot_Workflow cluster_workflow Western Blot Workflow for this compound Analysis A 1. Cell Treatment with this compound B 2. Cell Lysis A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (e.g., to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (e.g., Chemiluminescence) H->I J 10. Data Analysis I->J

Caption: A typical workflow for Western blot analysis following cell treatment with this compound.

a. Cell Lysis:

  • After treatment, wash the cells with ice-cold 1x Phosphate Buffered Saline (PBS).

  • Lyse the cells in a suitable cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

b. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay.

c. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

  • Run the gel to separate the proteins by size.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

d. Immunoblotting:

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. The following primary antibodies are recommended for investigating the effects of this compound[1]:

    • Phospho-CDK9 (Thr186)

    • Total CDK9

    • Phospho-RNA Pol II (Ser2)

    • Phospho-RNA Pol II (Ser5)

    • Total RNA Pol II

    • MCL-1

    • c-Myc

    • BCL-2

    • XIAP

    • GAPDH or β-actin (as a loading control)

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

e. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

  • Capture the chemiluminescent signal using an imaging system.

  • Analyze the band intensities using densitometry software. Normalize the intensity of the target proteins to the loading control.

Expected Outcomes

Upon treatment with this compound, a dose-dependent decrease in the phosphorylation of RNA Polymerase II at the Ser2 position is expected, which is a direct downstream target of CDK9.[6] A corresponding decrease in the protein levels of MCL-1 and c-Myc should also be observed.[1][3] Depending on the cell line and treatment duration, an increase in markers of apoptosis, such as cleaved PARP and cleaved Caspase-3, may also be detected.[6] The total protein levels of CDK9 and RNA Pol II are not expected to change significantly with short-term treatment.

By following these detailed protocols, researchers can effectively utilize this compound as a tool to probe the intricacies of the CDK9 signaling pathway and to evaluate its potential as an anti-cancer agent.

References

JSH-150: A Potent and Selective CDK9 Inhibitor for Investigating Transcriptional Addiction in Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key feature of many AML subtypes is "transcriptional addiction," a phenomenon where cancer cells become highly dependent on the continuous expression of a specific set of genes for their survival and proliferation. These genes often include anti-apoptotic factors like Myeloid Cell Leukemia 1 (MCL-1) and oncogenes such as c-MYC.[1][2]

Cyclin-dependent kinase 9 (CDK9) is a critical component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for productive transcriptional elongation.[2] In AML, the dysregulation of CDK9 activity contributes to the sustained high-level expression of key survival genes, making it an attractive therapeutic target.[2]

JSH-150 is a novel, highly selective, and potent inhibitor of CDK9.[1][3] With a biochemical IC50 of 1 nM against CDK9/Cyclin T1, it offers a powerful tool to dissect the mechanisms of transcriptional addiction in AML and to evaluate the therapeutic potential of CDK9 inhibition.[3] This document provides detailed application notes and experimental protocols for utilizing this compound in AML research.

Data Presentation

This compound demonstrates potent anti-proliferative activity across a range of solid tumor and leukemia cell lines. The growth inhibitory effects (GI50) in various leukemia cell lines are summarized below.

Cell LineCancer TypeGI50 (nM)[2]
HL-60 Acute Myeloid Leukemia (AML)1.1 - 44
MV4-11 Acute Myeloid Leukemia (AML)1.1 - 44
MEC-1 Chronic Lymphocytic Leukemia (CLL)1.1 - 44
CHO (Normal) Chinese Hamster Ovary1100

Note: The source provides a GI50 range of 1.1-44 nM for a panel of hematologic cancer cell lines including HL-60, MV4-11, and MEC-1.

Signaling Pathway and Experimental Workflow Diagrams

G JSH150 This compound CDK9 CDK9 JSH150->CDK9 inhibits

G start Start seed_cells Seed AML Cells (e.g., MV4-11, HL-60) start->seed_cells treat_jsh150 Treat with this compound (Dose-response) seed_cells->treat_jsh150 incubate Incubate (e.g., 24-72h) treat_jsh150->incubate viability viability incubate->viability apoptosis apoptosis incubate->apoptosis western western incubate->western cell_cycle cell_cycle incubate->cell_cycle analyze Data Analysis & Interpretation viability->analyze apoptosis->analyze western->analyze cell_cycle->analyze

Experimental Protocols

1. Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • AML cell lines (e.g., MV4-11, HL-60, MOLM-13, OCI-AML3)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Seed AML cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Prepare a serial dilution of this compound in culture medium. It is recommended to start with a concentration range of 1 nM to 1 µM. Include a DMSO-only vehicle control.

  • Add 10 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a dose-response curve.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • AML cells treated with this compound (e.g., at GI50 and 10x GI50 concentrations for 24-48 hours)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Collect 1-5 x 10^5 treated and control cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS and resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

3. Western Blot Analysis

This protocol is for detecting changes in the protein levels of p-RNA Pol II (Ser2), MCL-1, and c-MYC following this compound treatment.

Materials:

  • AML cells treated with this compound (e.g., for 2-6 hours for signaling studies)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-RNA Pol II (Ser2), anti-MCL-1, anti-c-MYC, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and control cells in RIPA buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using the BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

4. Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based method analyzes the distribution of cells in different phases of the cell cycle.

Materials:

  • AML cells treated with this compound (e.g., for 24 hours)

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest 1 x 10^6 treated and control cells by centrifugation.

  • Wash the cells once with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the cells twice with cold PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

This compound is a valuable research tool for elucidating the mechanisms of transcriptional addiction in AML. Its high potency and selectivity for CDK9 allow for the specific interrogation of this critical pathway. The provided protocols offer a starting point for researchers to investigate the anti-leukemic effects of this compound and to explore its potential as a therapeutic agent for AML. In vivo studies have shown that this compound can almost completely suppress tumor progression in an MV4-11 xenograft mouse model at a dosage of 10 mg/kg, highlighting its potential for further preclinical and clinical development.[1]

References

Application Notes and Protocols for JSH-150 in Solid Tumor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JSH-150 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation.[1][2][3] In the context of oncology, particularly solid tumors, the inhibition of CDK9 presents a promising therapeutic strategy. Many cancers exhibit a dependency on the continuous transcription of anti-apoptotic proteins, such as MCL-1, and oncogenes like c-Myc. This compound disrupts this process by inhibiting the phosphorylation of the C-terminal domain of RNA Polymerase II (RNA Pol II), leading to a cascade of events culminating in cell cycle arrest and apoptosis in a variety of cancer cells.[4] These application notes provide a comprehensive overview of the use of this compound in solid tumor research, including its mechanism of action, quantitative data on its activity, and detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

This compound exerts its anti-tumor effects by selectively targeting CDK9. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the serine 2 residue of the RNA Pol II C-terminal domain. This phosphorylation event is essential for the release of paused RNA Pol II from promoter regions, thereby enabling productive transcript elongation. By inhibiting CDK9, this compound effectively blocks this crucial step in transcription. This leads to a rapid decrease in the cellular levels of short-lived mRNA transcripts and their corresponding proteins, including the anti-apoptotic protein MCL-1 and the oncoprotein c-Myc. The depletion of these critical survival factors triggers cell cycle arrest and induces apoptosis in cancer cells.[1][4]

JSH-150_Mechanism_of_Action cluster_0 Normal Transcription Elongation cluster_1 Action of this compound PTEFb P-TEFb (CDK9/Cyclin T1) RNA_Pol_II_Paused Paused RNA Pol II PTEFb->RNA_Pol_II_Paused Phosphorylates Ser2 of CTD RNA_Pol_II_Elongating Elongating RNA Pol II RNA_Pol_II_Paused->RNA_Pol_II_Elongating Release Gene Target Genes (e.g., MCL-1, c-Myc) RNA_Pol_II_Elongating->Gene Transcription mRNA mRNA Gene->mRNA Protein Anti-apoptotic & Oncogenic Proteins mRNA->Protein Translation Cell_Survival Cell Survival & Proliferation Protein->Cell_Survival JSH150 This compound PTEFb_Inhibited P-TEFb (CDK9/Cyclin T1) JSH150->PTEFb_Inhibited Inhibits RNA_Pol_II_Remains_Paused Paused RNA Pol II PTEFb_Inhibited->RNA_Pol_II_Remains_Paused No_Elongation Transcription Elongation Blocked RNA_Pol_II_Remains_Paused->No_Elongation Reduced_mRNA Reduced mRNA No_Elongation->Reduced_mRNA Reduced_Protein Reduced Anti-apoptotic & Oncogenic Proteins Reduced_mRNA->Reduced_Protein Apoptosis Cell Cycle Arrest & Apoptosis Reduced_Protein->Apoptosis

Figure 1: Signaling pathway of this compound in cancer cells.

Data Presentation

Kinase Inhibitory Activity of this compound

This compound demonstrates high selectivity for CDK9 over other cyclin-dependent kinases.

Kinase TargetIC₅₀ (nM)
CDK9/Cyclin T1 1
CDK1/Cyclin B1340
CDK2/Cyclin A2860
CDK5/p254640
CDK7/Cyclin H/MNAT11720

Data sourced from references[2][3]. IC₅₀ values were determined using biochemical assays.

Antiproliferative Activity of this compound in Solid Tumor Cell Lines

This compound exhibits potent antiproliferative effects across a range of solid tumor cell lines.

Cell LineCancer TypeGI₅₀ (µM)
A375Melanoma0.002
A431Squamous Cell Carcinoma0.044
BE(2)M17Neuroblastoma0.02
GIST-T1Gastrointestinal Stromal Tumor0.03
COLO205Colon Cancer0.015

Data sourced from reference[4]. GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values were determined from cell viability assays.

Experimental Protocols

Antiproliferative Assay (MTT or SRB Assay)

This protocol outlines a method to determine the GI₅₀ of this compound in solid tumor cell lines.

Antiproliferative_Assay_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat with serial dilutions of this compound incubate_24h->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_reagent Add MTT or SRB reagent incubate_72h->add_reagent incubate_reagent Incubate for 2-4h (MTT) or 1h (SRB) add_reagent->incubate_reagent solubilize Solubilize formazan (B1609692) (MTT) or protein-bound dye (SRB) incubate_reagent->solubilize read_absorbance Read absorbance on a plate reader solubilize->read_absorbance analyze_data Calculate GI₅₀ values read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for antiproliferative assays.

Materials:

  • Solid tumor cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay reagents

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell background control.

  • Incubation: Incubate the plates for 72 hours.

  • Assay:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • For SRB assay: Fix the cells with 10% trichloroacetic acid for 1 hour at 4°C. Wash with water and air dry. Stain with 0.4% SRB solution for 30 minutes. Wash with 1% acetic acid and air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 510 nm for SRB) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value using a non-linear regression analysis.

Western Blot Analysis

This protocol is for assessing the effect of this compound on the phosphorylation of RNA Pol II and the expression of MCL-1 and c-Myc.

Materials:

  • Solid tumor cell line

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (p-RNA Pol II Ser2, total RNA Pol II, MCL-1, c-Myc, GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Perform densitometry analysis to quantify changes in protein levels, normalizing to a loading control like GAPDH.

Cell Cycle Analysis

This protocol uses propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle distribution.

Cell_Cycle_Analysis_Workflow start Start treat_cells Treat cells with this compound start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells fix_cells Fix cells in cold 70% ethanol (B145695) harvest_cells->fix_cells wash_cells Wash to remove ethanol fix_cells->wash_cells rnase_treatment Treat with RNase A wash_cells->rnase_treatment stain_pi Stain with Propidium Iodide rnase_treatment->stain_pi flow_cytometry Analyze by flow cytometry stain_pi->flow_cytometry analyze_data Determine cell cycle distribution flow_cytometry->analyze_data end End analyze_data->end

Figure 3: Workflow for cell cycle analysis.

Materials:

  • Solid tumor cell line

  • This compound

  • PBS

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at desired concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in PBS. Add RNase A and incubate at 37°C for 30 minutes. Add PI staining solution and incubate in the dark for 15-30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies apoptosis induced by this compound using Annexin V and PI staining followed by flow cytometry.

Materials:

  • Solid tumor cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

In Vivo Solid Tumor Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous solid tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Solid tumor cell line

  • Matrigel (optional)

  • This compound

  • Vehicle for in vivo administration (e.g., a solution of DMSO, PEG300, Tween 80, and saline)

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Randomization and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg, daily, by intraperitoneal injection) and vehicle to the respective groups.

  • Efficacy Evaluation: Continue to monitor tumor volumes and body weight throughout the treatment period.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion

This compound is a valuable tool for investigating the role of CDK9 in solid tumors. Its high potency and selectivity make it a suitable candidate for both in vitro and in vivo preclinical studies. The protocols provided herein offer a framework for researchers to explore the therapeutic potential of this compound and to further elucidate the downstream effects of CDK9 inhibition in various solid tumor models. Careful optimization of experimental conditions will be necessary for each specific cell line and tumor model to ensure robust and reproducible results.

References

JSH-150 Treatment Protocol for Melanoma Cell Lines: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JSH-150 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3] With a biochemical IC50 of 1 nM, this compound demonstrates exceptional selectivity, ranging from 300- to 10,000-fold over other CDK family members.[1][2][3] CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), plays a critical role in phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II). This action is essential for the transcription of short-lived anti-apoptotic proteins and oncoproteins.

In various cancer models, including leukemia, this compound has been shown to inhibit the phosphorylation of RNAP II, leading to the suppression of key survival proteins like Myeloid Cell Leukemia 1 (MCL-1) and the oncogene c-Myc.[1][2][3] This targeted transcriptional repression results in cell cycle arrest and the induction of apoptosis.[1][2][3] While this compound has shown potent anti-proliferative effects against melanoma cell lines in initial screenings, specific quantitative data such as IC50 values for individual melanoma cell lines are not yet extensively documented in publicly available literature.[3]

This document provides a comprehensive guide for researchers investigating the effects of this compound on melanoma cell lines. It includes a summary of its mechanism of action, generalized experimental protocols for its evaluation, and templates for data presentation.

Mechanism of Action in Melanoma

The therapeutic rationale for using this compound in melanoma is based on the principle of "transcriptional addiction," where cancer cells are highly dependent on the continuous expression of specific survival factors. Many melanomas, particularly those without targetable mutations in BRAF or NRAS (triple wild-type), rely on transcriptional regulators for their growth and survival.[1][2] Key downstream targets of CDK9, MCL-1 and c-Myc, are frequently implicated in melanoma progression and resistance to therapy.[4][5][6][7][8] By inhibiting CDK9, this compound is proposed to shut down the production of these critical factors, leading to melanoma cell death.

JSH150_Mechanism cluster_0 JSH150 This compound CDK9_CyclinT CDK9/Cyclin T (P-TEFb Complex) JSH150->CDK9_CyclinT Inhibition Apoptosis Apoptosis & Cell Cycle Arrest pRNAPII p-RNA Polymerase II (Active) CDK9_CyclinT->pRNAPII Phosphorylation (Ser2) CDK9_CyclinT->Apoptosis RNAPII RNA Polymerase II (Inactive) Transcription Gene Transcription pRNAPII->Transcription mRNA mRNA (MCL-1, c-Myc) Transcription->mRNA Proteins MCL-1 & c-Myc Proteins mRNA->Proteins Translation Survival Cell Survival & Proliferation Proteins->Survival

Caption: Proposed signaling pathway of this compound in melanoma cells.

Quantitative Data Presentation

Effective evaluation of this compound requires systematic recording of quantitative data. The following table templates are provided for clear and structured data presentation.

Table 1: Anti-proliferative Activity of this compound on Melanoma Cell Lines

Cell Line BRAF Status NRAS Status This compound IC50 (nM) after 72h
A375 V600E WT e.g., 50.5 ± 4.2
SK-MEL-28 V600E WT e.g., 75.1 ± 6.8
MeWo WT WT e.g., 25.3 ± 3.1
SK-MEL-2 WT Q61R e.g., 60.9 ± 5.5

Note: Data are examples for illustrative purposes.

Table 2: Induction of Apoptosis by this compound in Melanoma Cell Lines

Cell Line Treatment (Concentration, 48h) % Early Apoptotic Cells (Annexin V+/PI-) % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) Total % Apoptotic Cells
MeWo Vehicle (0.1% DMSO) e.g., 2.1 ± 0.5 e.g., 1.5 ± 0.3 e.g., 3.6 ± 0.8
This compound (IC50) e.g., 25.4 ± 2.1 e.g., 15.2 ± 1.9 e.g., 40.6 ± 4.0
This compound (2x IC50) e.g., 40.8 ± 3.5 e.g., 22.7 ± 2.4 e.g., 63.5 ± 5.9

Note: Data are examples for illustrative purposes.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in melanoma cell lines.

Experimental_Workflow cluster_assays Perform Assays cluster_analysis Data Analysis start Select Melanoma Cell Lines (e.g., A375, MeWo) culture Cell Culture & Seeding start->culture treatment Treat with this compound (Dose-response & Time-course) culture->treatment prolif Cell Proliferation Assay (e.g., WST-1 / MTT) treatment->prolif apop Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apop wb Western Blot Analysis (p-RNAPII, MCL-1, c-Myc) treatment->wb ic50 Calculate IC50 Values prolif->ic50 flow Flow Cytometry Analysis apop->flow protein Quantify Protein Levels wb->protein end Compile Data & Report ic50->end flow->end protein->end

Caption: General experimental workflow for evaluating this compound.
Protocol 1: Cell Proliferation Assay (WST-1)

This protocol determines the concentration of this compound that inhibits cell proliferation by 50% (IC50).

Materials:

  • Melanoma cell lines (e.g., A375, MeWo)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in complete medium. A typical concentration range to start with is 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the seeding medium from the wells and add 100 µL of the prepared drug dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Data Acquisition: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the this compound concentration and use a non-linear regression model (four-parameter variable slope) to calculate the IC50 value.

Protocol 2: Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic cells following this compound treatment using flow cytometry.

Materials:

  • Melanoma cell lines

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed approximately 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with this compound at desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (containing floating cells), then wash the wells with PBS, trypsinize the adherent cells, and combine them with the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

  • Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 3: Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation status of proteins in the this compound signaling pathway.

Materials:

  • Melanoma cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies (e.g., anti-p-RNAPII (Ser2), anti-MCL-1, anti-c-Myc, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound as desired (e.g., for 24 hours). After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the levels of target proteins to a loading control like β-actin.

References

Application Notes and Protocols for In Vivo Administration of JSH-150 in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JSH-150 is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3][4] By targeting CDK9, this compound disrupts the transcription of critical genes involved in cancer cell proliferation, survival, and metastasis, making it a promising candidate for anti-cancer therapeutics.[2][5] These application notes provide a comprehensive overview of the preclinical in vivo use of this compound, including its mechanism of action, pharmacological properties, and detailed protocols for its administration in animal models.

Mechanism of Action

This compound exerts its anti-tumor effects by selectively inhibiting the kinase activity of CDK9 with high potency (IC50 of 1 nM).[1][3][4][6] This selectivity is crucial, with a 300- to 10,000-fold greater affinity for CDK9 over other CDK family members.[1][3][4] The inhibition of CDK9 by this compound leads to a cascade of downstream events:

  • Inhibition of RNA Polymerase II (Pol II) Phosphorylation: CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Pol II.[2] this compound treatment leads to a dose-dependent inhibition of this phosphorylation, effectively stalling transcriptional elongation.[1][3]

  • Downregulation of Anti-Apoptotic and Oncogenic Proteins: The inhibition of transcription disproportionately affects genes with short half-lives, including key anti-apoptotic proteins like MCL-1 and oncogenes such as c-Myc.[1][2][3] The suppression of these proteins is a primary driver of the apoptotic response in cancer cells.

  • Cell Cycle Arrest and Apoptosis: By disrupting the expression of critical cell cycle and survival regulators, this compound induces cell cycle arrest and triggers programmed cell death (apoptosis) in various cancer cell lines.[1][3]

Signaling Pathway

The following diagram illustrates the signaling pathway targeted by this compound.

JSH150_Pathway JSH150 This compound CDK9 CDK9 JSH150->CDK9 Inhibits PTEFb P-TEFb Complex CDK9->PTEFb Component of RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates pRNAPII p-RNA Pol II (Ser2) Transcription Transcriptional Elongation pRNAPII->Transcription MCL1_cMYC MCL-1, c-Myc (Anti-apoptotic & Oncogenic Proteins) Transcription->MCL1_cMYC Expression of Apoptosis Apoptosis MCL1_cMYC->Apoptosis Inhibition leads to CellCycleArrest Cell Cycle Arrest MCL1_cMYC->CellCycleArrest Inhibition leads to

Caption: this compound inhibits CDK9, blocking transcriptional elongation and inducing apoptosis.

Quantitative Data Summary

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines.

Cell LineCancer TypeGI50 (µM)
A375Melanoma0.002 - 0.044
A431Squamous Cell Carcinoma0.002 - 0.044
BE(2)M17Neuroblastoma0.002 - 0.044
GIST-T1Gastrointestinal Stromal Tumor0.002 - 0.044
COLO205Colon Cancer0.002 - 0.044
VariousAcute Myeloid Leukemia (AML)Single to double digit nM
VariousChronic Lymphocytic Leukemia (CLL)Single to double digit nM
VariousB cell LymphomaSingle to double digit nM
CHONormal Chinese Hamster Ovary1.1

Data sourced from reference[6].

In Vivo Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in multiple species following oral administration.[6]

SpeciesTmax (h)T1/2 (h)Oral Bioavailability (%)
Mice2.001.5545.01
Rats3.333.3745.10
Beagle Dogs1.33--

Data sourced from references[2][6].

In Vivo Efficacy in Xenograft Model

In a preclinical study using an MV4-11 cell-inoculated xenograft mouse model, this compound demonstrated significant anti-tumor activity.[1][3]

Dosage (mg/kg/day)Treatment DurationOutcome
1014 daysAlmost complete suppression of tumor progression during treatment. Tumor regrowth observed after treatment cessation.
2014 daysAlmost complete suppression of tumor progression. No tumor recurrence observed one week after treatment cessation.
3014 daysAlmost complete suppression of tumor progression. No tumor recurrence observed one week after treatment cessation.

Data sourced from references[2][6]. No significant general cytotoxicity, as indicated by animal weight, was observed at these doses.[6]

Experimental Protocols

In Vivo Xenograft Study in Mice

This protocol describes the methodology for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model using the MV4-11 acute myeloid leukemia cell line.

1. Animal Model

  • Female nu/nu mice are utilized for this study.[1]

2. Cell Culture and Implantation

  • MV4-11 cells are cultured under standard conditions.

  • An appropriate number of MV4-11 cells are harvested and suspended in a suitable medium (e.g., PBS or Matrigel).

  • The cell suspension is subcutaneously inoculated into the flank of each mouse.

3. Tumor Growth and Randomization

  • Tumor growth is monitored regularly using calipers.

  • Once tumors reach a predetermined size, animals are randomized into treatment and control groups.

4. This compound Formulation

  • For oral gavage, a stock solution of this compound in DMSO can be prepared.[1]

  • A working solution can be formulated by mixing the DMSO stock with PEG300, Tween80, and ddH2O.[1] For example, to prepare a 1 mL working solution, 50 µL of a 100 mg/mL DMSO stock is added to 400 µL of PEG300, followed by 50 µL of Tween80, and finally 500 µL of ddH2O.[1] The solution should be mixed thoroughly to ensure it is clear and used immediately.[1]

5. Administration

  • This compound is administered orally (gavage) once daily at the desired dosages (e.g., 10, 20, 30 mg/kg).[1][6]

  • The control group receives the vehicle solution.

  • Treatment is typically continued for a specified period, such as 14 days.[2][6]

6. Monitoring and Endpoints

  • Tumor volume and body weight are measured regularly throughout the study.[6]

  • At the end of the study, tumors may be excised for further analysis (e.g., Western blot for pharmacodynamic markers like p-RNA Pol II, MCL-1, and c-Myc).[1]

Experimental Workflow

The following diagram outlines the key steps in the in vivo xenograft study.

Xenograft_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis CellCulture MV4-11 Cell Culture Implantation Subcutaneous Implantation in nu/nu mice CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Randomization Randomization of Mice TumorGrowth->Randomization Treatment Daily Oral Administration of this compound or Vehicle Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint TumorExcision Tumor Excision Endpoint->TumorExcision PD_Analysis Pharmacodynamic Analysis (e.g., Western Blot) TumorExcision->PD_Analysis

References

Application Notes and Protocols: JSH-150 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JSH-150 is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3][4] By targeting CDK9, this compound effectively suppresses the expression of anti-apoptotic proteins like MCL-1 and oncogenes such as c-Myc, leading to cell cycle arrest and apoptosis in various cancer cells.[1][4] These application notes provide a comprehensive overview of this compound's mechanism of action, preclinical data, and detailed protocols for evaluating its efficacy, both as a monotherapy and in potential combination with other cancer therapeutics. The information presented is intended to guide researchers in designing and executing experiments to explore the full therapeutic potential of this compound.

Introduction to this compound

This compound is a novel small molecule that demonstrates exceptional potency and selectivity for CDK9, with an IC50 of 1 nM in biochemical assays.[1][2][3] Its selectivity for CDK9 over other CDK family members is approximately 300 to 10,000-fold.[1][4][5] This high degree of selectivity minimizes off-target effects, suggesting a favorable safety profile. Preclinical studies have shown that this compound exhibits potent antiproliferative activity across a wide range of cancer cell lines, including those from melanoma, neuroblastoma, hepatoma, colon cancer, lung cancer, and leukemia.[1][4]

Mechanism of Action

CDK9, in partnership with its regulatory subunit Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNA Pol II), a critical step for the transition from abortive to productive transcriptional elongation. By inhibiting CDK9, this compound prevents the phosphorylation of RNA Pol II, leading to a global suppression of transcription, particularly of genes with short half-lives, which often include key oncogenes and survival factors.[1][2]

The primary mechanism of this compound's anti-cancer activity involves the dose-dependent inhibition of RNA Pol II phosphorylation, which in turn downregulates the expression of the anti-apoptotic protein MCL-1 and the proto-oncogene c-Myc.[1][4] This disruption of critical survival and proliferation signals ultimately triggers cell cycle arrest and apoptosis in cancer cells.[1][4]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo preclinical data for this compound as a monotherapy.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)Selectivity vs. CDK9
CDK9 1 -
CDK11,3401,340-fold
CDK22,8602,860-fold
CDK54,6404,640-fold
CDK71,7201,720-fold

Data sourced from multiple biochemical assays.[2][3]

Table 2: In Vivo Antitumor Efficacy of this compound

Cancer ModelDosingOutcome
MV4-11 Cell-Inoculated Xenograft (Mouse)10 mg/kgAlmost complete suppression of tumor progression.

Data from in vivo studies.[1][4]

Potential Combination Therapies

While this compound has demonstrated significant single-agent efficacy, combination therapies are a cornerstone of modern oncology, aiming to enhance therapeutic effects, overcome resistance, and reduce toxicity. Based on the mechanism of action of CDK9 inhibitors, several rational combination strategies can be proposed for this compound. A promising area of investigation is the combination of CDK9 inhibitors with BCL-2 family inhibitors. For instance, the BCL-2 inhibitor Venetoclax has shown synergistic effects with the CDK9 inhibitor Alvociclib in preclinical models of Acute Myeloid Leukemia (AML).[2] Upregulation of MCL-1 is a known resistance mechanism to Venetoclax, and by suppressing MCL-1 expression, this compound could potentially resensitize or enhance the efficacy of BCL-2 inhibitors.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound, both alone and in combination with other agents.

CDK9 Kinase Assay

This protocol is for determining the in vitro inhibitory activity of this compound against CDK9.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • CDK9 substrate (e.g., PDKtide)

  • This compound (serially diluted)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a reaction mixture containing the CDK9/Cyclin T1 enzyme and the PDKtide substrate in kinase buffer.

  • Add serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the enzyme/substrate mixture to the wells.

  • Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by fitting the dose-response curve using appropriate software (e.g., Prism).

Western Blot for Signaling Pathway Analysis

This protocol is to assess the effect of this compound on the phosphorylation of RNA Pol II and the expression of downstream targets like MCL-1 and c-Myc.

Materials:

  • Cancer cell lines (e.g., MV4-11, HL-60)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-RNA Pol II (Ser2), anti-RNA Pol II, anti-MCL-1, anti-c-Myc, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cancer cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2, 6, 24 hours).

  • Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and capture the image with an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Cell Viability Assay

This protocol measures the antiproliferative effects of this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTS/MTT-based assay

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubate for 72 hours.

  • Add CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.

  • Measure luminescence to determine the number of viable cells.

  • Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at various concentrations for 24-48 hours.

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a general workflow for evaluating combination therapies.

JSH150_Mechanism_of_Action cluster_downstream Downstream Effects JSH150 This compound CDK9 CDK9/ Cyclin T1 (P-TEFb) JSH150->CDK9 Inhibition RNAPII RNA Pol II CDK9->RNAPII Phosphorylation pRNAPII p-RNA Pol II (Ser2) Transcription Transcriptional Elongation pRNAPII->Transcription Oncogenes MCL-1, c-Myc (Short half-life transcripts) Transcription->Oncogenes Expression Apoptosis Apoptosis Oncogenes->Apoptosis Inhibition CellCycleArrest Cell Cycle Arrest

Caption: this compound inhibits CDK9, preventing RNA Pol II phosphorylation and oncogene expression.

Combination_Therapy_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation CellLines Select Cancer Cell Lines Monotherapy This compound Monotherapy Dose-Response CellLines->Monotherapy ComboDosing Combination Dosing (e.g., with BCL-2 inhibitor) Monotherapy->ComboDosing Synergy Synergy Analysis (e.g., Chou-Talalay) ComboDosing->Synergy Mechanism Mechanistic Studies (Western Blot, Apoptosis Assay) Synergy->Mechanism Xenograft Establish Xenograft Mouse Model Mechanism->Xenograft Promising results lead to in vivo studies Treatment Treat with this compound, Combination Agent, or Both Xenograft->Treatment TumorGrowth Monitor Tumor Growth and Animal Weight Treatment->TumorGrowth PD_Analysis Pharmacodynamic Analysis (Biomarker modulation in tumors) TumorGrowth->PD_Analysis

Caption: Workflow for preclinical evaluation of this compound in combination therapies.

References

Troubleshooting & Optimization

JSH-150 Technical Support Center: Optimizing Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JSH-150 in cell viability assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of this compound concentration for cell viability experiments.

Issue 1: Higher than expected IC50/GI50 values or no significant effect on cell viability.

  • Question: My this compound treatment is not reducing cell viability as expected. What could be the cause?

  • Answer: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

    • Compound Integrity and Solubility:

      • Action: Ensure your this compound stock solution is properly prepared and stored. This compound is typically dissolved in DMSO to create a high-concentration stock.[1] Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] For working solutions, dilute the stock in your cell culture medium immediately before use.

      • Pro-Tip: Observe the medium after adding this compound. If you see any precipitation, the compound may not be fully dissolved. Consider vortexing the diluted solution briefly before adding it to the cells.

    • Cell Line Sensitivity:

      • Action: Different cell lines exhibit varying sensitivity to this compound.[2] Verify the reported GI50 values for your specific cell line or a similar one from the literature (see Table 1). It's possible your cell line is inherently less sensitive.

      • Pro-Tip: If data for your specific cell line is unavailable, perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal range for your cells.

    • Treatment Duration:

      • Action: The effects of this compound on cell viability are time-dependent. Ensure you are incubating the cells with the compound for a sufficient duration. Most studies report significant effects after 24 to 72 hours of treatment.[3]

      • Pro-Tip: Conduct a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal treatment duration for observing a significant reduction in cell viability in your cell line.

Issue 2: Inconsistent results between replicate wells or experiments.

  • Question: I'm observing high variability in my cell viability data. How can I improve consistency?

  • Answer: Inconsistent results often stem from technical variations in the experimental setup.

    • Cell Seeding Density:

      • Action: Ensure a uniform number of cells is seeded in each well. Inconsistent cell numbers will lead to variability in the final readout.

      • Pro-Tip: After trypsinizing and resuspending your cells, ensure the cell suspension is homogenous before plating. Gently swirl the suspension before pipetting into each well.

    • Pipetting Accuracy:

      • Action: Inaccurate pipetting of either the cell suspension or the this compound dilutions can introduce significant errors.

      • Pro-Tip: Use calibrated pipettes and proper pipetting techniques. When preparing serial dilutions of this compound, ensure thorough mixing between each dilution step.

    • Edge Effects:

      • Action: Wells on the perimeter of a microplate can be prone to evaporation, leading to changes in media concentration and affecting cell growth.

      • Pro-Tip: To minimize edge effects, avoid using the outermost wells of your plate for experimental conditions. Instead, fill them with sterile PBS or culture medium.

Issue 3: Signs of cellular stress or death in control (DMSO-treated) wells.

  • Question: My control cells treated with the vehicle (DMSO) are showing reduced viability. What should I do?

  • Answer: High concentrations of DMSO can be toxic to cells.

    • DMSO Concentration:

      • Action: Ensure the final concentration of DMSO in your culture medium is non-toxic. Typically, a final DMSO concentration of 0.1% or lower is well-tolerated by most cell lines.

      • Pro-Tip: Calculate the final DMSO concentration in your highest this compound treatment condition. Prepare a vehicle control with the same final DMSO concentration to accurately assess any solvent-induced toxicity.

Quantitative Data Summary

The following table summarizes the 50% growth inhibition (GI50) values of this compound in various cancer cell lines.

Table 1: this compound GI50 Values in Human Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
A375Melanoma0.002
A431Squamous Cell Carcinoma0.044
BE(2)M17Neuroblastoma0.002 - 0.044
GIST-T1Gastrointestinal Stromal Tumor0.002 - 0.044
COLO205Colon Cancer0.002 - 0.044
OCI-AML-3Acute Myeloid Leukemia0.0066
MV4-11Acute Myeloid LeukemiaNot explicitly stated, but potent antiproliferative effects observed.
HL-60Acute Promyelocytic LeukemiaNot explicitly stated, but potent antiproliferative effects observed.
MEC-1Chronic Lymphocytic LeukemiaNot explicitly stated, but potent antiproliferative effects observed.
CHOChinese Hamster Ovary (Normal)1.1

Note: GI50 values can vary depending on the specific assay conditions and cell line passage number.

Experimental Protocols

Protocol: Cell Viability Assessment using MTT Assay

This protocol outlines a standard procedure for determining cell viability upon this compound treatment using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in complete culture medium from a DMSO stock.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the this compound dilutions or control solutions.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle control.

Visualizations

CDK9_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor P-TEFb (Inactive) P-TEFb (Inactive) Growth Factor Receptor->P-TEFb (Inactive) Signal Transduction P-TEFb (Active) P-TEFb (Active) P-TEFb (Inactive)->P-TEFb (Active) Release from 7SK snRNP CDK9 CDK9 CDK9->P-TEFb (Inactive) Cyclin T1 Cyclin T1 Cyclin T1->P-TEFb (Inactive) 7SK snRNP 7SK snRNP 7SK snRNP->P-TEFb (Inactive) RNA Pol II RNA Pol II P-TEFb (Active)->RNA Pol II Phosphorylates Ser2 Transcription Elongation Transcription Elongation RNA Pol II->Transcription Elongation MCL-1, c-Myc mRNA MCL-1, c-Myc mRNA Transcription Elongation->MCL-1, c-Myc mRNA transcribes Apoptosis Apoptosis MCL-1, c-Myc mRNA->Apoptosis Suppression leads to This compound This compound This compound->P-TEFb (Active) Inhibits

Caption: CDK9 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Maintain Cell Culture Seed_Cells 2. Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Add_JSH150 4. Treat Cells with this compound Seed_Cells->Add_JSH150 Prepare_JSH150 3. Prepare this compound Dilutions Prepare_JSH150->Add_JSH150 Incubate 5. Incubate (24-72h) Add_JSH150->Incubate Add_Reagent 6. Add Viability Reagent (e.g., MTT) Incubate->Add_Reagent Incubate_Reagent 7. Incubate Add_Reagent->Incubate_Reagent Read_Plate 8. Read Plate Incubate_Reagent->Read_Plate Calculate_Viability 9. Calculate % Viability Read_Plate->Calculate_Viability Plot_Data 10. Plot Dose-Response Curve Calculate_Viability->Plot_Data

Caption: General experimental workflow for a cell viability assay using this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[2][3][4] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II, which is crucial for transcription elongation. This leads to the suppression of short-lived anti-apoptotic proteins like MCL-1 and oncogenes like c-Myc, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2][4][5]

Q2: What is a typical starting concentration range for this compound in a cell viability assay?

A2: Based on reported GI50 values, a good starting point for a dose-response experiment would be a range from low nanomolar to low micromolar concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). The optimal concentration will be cell line-dependent.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. It is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM).[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium immediately before use.

Q4: Can I use other cell viability assays besides MTT?

A4: Yes, other cell viability assays such as those based on resazurin (B115843) reduction (e.g., CellTiter-Blue®), ATP measurement (e.g., CellTiter-Glo®), or live-cell protease activity (e.g., CellTiter-Fluor™) can be used.[6] The choice of assay may depend on factors like sensitivity, cost, and the need for multiplexing with other assays.

Q5: Is this compound toxic to normal, non-cancerous cells?

A5: this compound has been shown to be significantly less sensitive in normal cells compared to cancer cell lines. For example, the GI50 in normal Chinese Hamster Ovary (CHO) cells was reported to be 1.1 µM, which is substantially higher than the nanomolar concentrations effective in many cancer cell lines. However, it is always advisable to test the cytotoxicity of this compound on a relevant normal cell line for your specific research context.

References

Technical Support Center: Mitigating Off-Target Effects of JSH-150 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use the potent and selective CDK9 inhibitor, JSH-150, while minimizing and controlling for potential off-target effects.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Unexpected or Inconsistent Phenotypic Results

You observe a cellular phenotype that is inconsistent with known effects of CDK9 inhibition or varies between experiments.

Possible Causes & Solutions:

  • Off-Target Effects at High Concentrations: this compound is highly selective, but at concentrations significantly above its cellular IC50 for CDK9 inhibition, the risk of off-target activity increases.

    • Solution: Perform a dose-response experiment to determine the minimal effective concentration that elicits the desired on-target effect (e.g., reduction in p-RNA Pol II Ser2 levels).

  • Cell Line Specificity: The cellular context, including the expression levels of potential off-targets, can influence the inhibitor's effects.

    • Solution: Validate your findings in a second, unrelated cell line known to be sensitive to CDK9 inhibition.

  • Experimental Variability: Inconsistent cell culture conditions, passage number, or reagent quality can lead to variable results.

    • Solution: Standardize your experimental protocols, including cell density, serum concentration, and inhibitor incubation time.

Issue 2: Concern that the Observed Effect is Not Due to CDK9 Inhibition

How to confirm that the observed phenotype is a direct result of this compound's activity on CDK9.

Possible Causes & Solutions:

  • Lack of On-Target Engagement Confirmation: Without direct evidence of this compound binding to CDK9 in your cellular model, the link between target inhibition and phenotype is correlational.

    • Solution: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound directly engages with CDK9 in your cells.[1]

  • Phenotype is Scaffolding-Specific: The observed effect might be due to an interaction with the chemical scaffold of this compound, independent of CDK9 inhibition.

    • Solution 1 (Orthogonal Pharmacological Validation): Use a structurally distinct CDK9 inhibitor (e.g., NVP-2) to see if it recapitulates the same phenotype.

    • Solution 2 (Genetic Validation): Use CRISPR-Cas9 to knock out or knock down CDK9 and observe if the resulting phenotype mimics that of this compound treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[2][3] Its primary mechanism of action is the inhibition of the kinase activity of CDK9, a key regulator of transcriptional elongation.[3][4]

Q2: How selective is this compound?

This compound demonstrates high selectivity. In biochemical assays, it has an IC50 of 1 nM for CDK9 and exhibits 300- to 10,000-fold selectivity over other CDK family members.[2][3][5] A KINOMEscan profiling against 468 kinases/mutants revealed a high degree of selectivity with a score (S score(1)) of 0.01.[2]

Q3: What are the known on-target effects of this compound?

By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (RNA Pol II). This leads to the suppression of short-lived anti-apoptotic proteins like MCL-1 and oncogenes such as c-Myc, ultimately resulting in cell cycle arrest and apoptosis in sensitive cancer cell lines.[2][3][5]

Q4: Even with high selectivity, why should I be concerned about off-target effects?

All small molecule inhibitors have the potential for off-target effects, which are often concentration-dependent.[6] Unintended interactions can lead to misleading experimental results or cellular toxicity. Therefore, rigorous experimental design, including proper controls and validation, is crucial to ensure that the observed biological effects are correctly attributed to the inhibition of the intended target.

Q5: What is the recommended concentration range for this compound in cell-based assays?

The optimal concentration will vary depending on the cell line and experimental endpoint. It is crucial to perform a dose-response curve. A good starting range for many cancer cell lines is from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 1 µM). The goal is to use the lowest concentration that effectively inhibits CDK9 activity (e.g., measured by p-RNA Pol II levels) to minimize the risk of off-target effects.

Q6: What are the best practices for validating that my observed phenotype is due to CDK9 inhibition by this compound?

A multi-pronged approach is recommended:

  • Confirm Target Engagement: Use an assay like CETSA to show that this compound binds to CDK9 in your cells.

  • Use an Orthogonal Inhibitor: Treat cells with a structurally different CDK9 inhibitor to see if it produces the same phenotype.

  • Perform Genetic Validation: Use CRISPR-Cas9 or shRNA to reduce CDK9 levels and check if this phenocopies treatment with this compound.

  • Use a Negative Control: If available, use a structurally similar but inactive analog of this compound. This helps to rule out effects caused by the chemical scaffold itself.

Data Presentation

Table 1: Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against its primary target, CDK9, and other related kinases, demonstrating its high selectivity.

Kinase TargetIC50 (nM)Selectivity vs. CDK9 (fold)
CDK9 1 -
CDK717201720
Other CDKs-300 - 10,000

Data sourced from biochemical assays.[2]

Experimental Protocols

Protocol 1: Dose-Response Experiment for On-Target Inhibition

Objective: To determine the optimal concentration of this compound that inhibits CDK9 activity in your cell line.

Methodology: Western Blot for p-RNA Pol II

  • Cell Seeding: Plate your cells at a density that will keep them in the logarithmic growth phase for the duration of the experiment.

  • Inhibitor Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 50, 100, 500, 1000 nM) for a fixed period (e.g., 2-6 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-RNA Pol II (Ser2), total RNA Pol II, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect with an ECL substrate.

  • Data Analysis: Quantify the band intensities. Normalize the p-RNA Pol II signal to total RNA Pol II and the loading control. Plot the normalized signal against the this compound concentration to determine the IC50 for on-target pathway inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to CDK9 in intact cells.

Methodology:

  • Cell Treatment: Treat a sufficient number of cells with this compound at a concentration known to be effective (e.g., 10x the cellular IC50 from Protocol 1) and a vehicle control (DMSO) for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine protein concentration and normalize all samples.

    • Perform Western blotting as described in Protocol 1, probing for total CDK9.

  • Data Analysis: Quantify the CDK9 band intensity for each temperature point. For both the this compound and vehicle-treated samples, plot the percentage of soluble CDK9 (normalized to the lowest temperature point) against the temperature. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement and stabilization.[1]

Protocol 3: Genetic Validation using CRISPR-Cas9

Objective: To determine if the genetic knockout of CDK9 phenocopies the effects of this compound.

Methodology:

  • gRNA Design and Cloning: Design and clone two or more independent gRNAs targeting a constitutive exon of the CDK9 gene into a Cas9 expression vector.

  • Transfection and Selection: Transfect the target cell line with the gRNA/Cas9 plasmids. Select for transfected cells (e.g., using puromycin (B1679871) or FACS for a fluorescent marker).

  • Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate CDK9 knockout in individual clones by Western blot and Sanger sequencing of the target locus.

  • Phenotypic Analysis: Perform the relevant phenotypic assay (e.g., cell viability, apoptosis) on the validated CDK9 knockout clones and compare the results to wild-type cells treated with this compound and a vehicle control. A similar phenotype between the knockout cells and this compound-treated cells strongly supports on-target activity.

Mandatory Visualizations

Signaling Pathway of this compound Action

CDK9_Pathway cluster_transcription Transcriptional Regulation cluster_proteins Protein Expression RNA_Pol_II RNA Polymerase II p_RNA_Pol_II p-RNA Pol II (Ser2) Elongation Transcriptional Elongation p_RNA_Pol_II->Elongation MCL1_cMyc MCL-1, c-Myc (Anti-apoptotic, Oncogenes) Elongation->MCL1_cMyc Drives Expression Apoptosis Apoptosis MCL1_cMyc->Apoptosis Inhibits Cell_Cycle_Arrest Cell Cycle Arrest JSH150 This compound CDK9 CDK9/Cyclin T1 JSH150->CDK9 Inhibits CDK9->p_RNA_Pol_II Phosphorylates

Caption: Mechanism of action of this compound on the CDK9 signaling pathway.

Experimental Workflow for Off-Target Effect Validation

Validation_Workflow cluster_phenotype Phenotypic Observation cluster_validation Validation Steps cluster_conclusion Conclusion Start Observe Phenotype with This compound Dose_Response 1. Dose-Response Curve (Determine Min. Effective Conc.) Start->Dose_Response Target_Engagement 2. Confirm Target Engagement (e.g., CETSA) Dose_Response->Target_Engagement Orthogonal_Validation 3. Orthogonal Validation Target_Engagement->Orthogonal_Validation Pharmacological Pharmacological: Structurally Different Inhibitor Orthogonal_Validation->Pharmacological Does it phenocopy? Genetic Genetic: CRISPR/shRNA Knockdown Orthogonal_Validation->Genetic Does it phenocopy? On_Target Phenotype is On-Target Pharmacological->On_Target Yes Off_Target Phenotype is likely Off-Target or requires further investigation Pharmacological->Off_Target No Genetic->On_Target Yes Genetic->Off_Target No

Caption: A logical workflow for validating the on-target effects of this compound.

References

JSH-150 Technical Support Center: Troubleshooting Dose-Response Curve Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JSH-150, a highly selective and potent CDK9 inhibitor. The information is designed to assist in the accurate interpretation of dose-response curves and to help resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected shape of a this compound dose-response curve?

A typical dose-response curve for this compound in a cell-based antiproliferative assay is expected to be sigmoidal (S-shaped).[1][2] This reflects the gradual inhibition of cell viability or proliferation with increasing concentrations of the compound. The curve should have a clear upper plateau (representing 100% cell viability at low concentrations) and a lower plateau (representing the maximum inhibitory effect at high concentrations).

Q2: My this compound dose-response curve is not sigmoidal. What could be the cause?

Non-sigmoidal dose-response curves can arise from various factors.[1][2] Common deviations include:

  • A flat curve: This may indicate that this compound is not effective in the chosen cell line or that the concentration range tested is too low.

  • A very steep curve: This can be characteristic of highly potent compounds like this compound, where a small change in concentration leads to a large change in response.[3] It can also indicate cooperative binding.

  • A biphasic or U-shaped (hormetic) curve: This could suggest off-target effects at higher concentrations, where the compound may be interacting with other kinases or cellular components, leading to an unexpected increase in viability.[1][4]

  • An incomplete curve (no lower plateau): This might mean the maximum effective concentration has not been reached, and higher concentrations of this compound are needed.

Q3: Why is there high variability between my replicate wells for the same this compound concentration?

High variability can be caused by several experimental factors:

  • Inconsistent cell seeding: Ensure a homogenous cell suspension and accurate pipetting to have a consistent number of cells in each well.

  • Edge effects: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate the drug and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data.

  • Compound precipitation: this compound has limited aqueous solubility.[5] Ensure the compound is fully dissolved in DMSO and that the final DMSO concentration in the media is consistent and low (typically <0.5%) to avoid precipitation.

  • Inaccurate serial dilutions: Careful and accurate pipetting during serial dilutions is crucial for generating a reliable dose-response curve.

Q4: The IC50 value I obtained from my cell-based assay is significantly different from the reported 1 nM biochemical IC50.

It is expected that the IC50 (or GI50) from a cell-based assay will be higher than the biochemical IC50. This is because in a cellular context, this compound must cross the cell membrane, avoid efflux pumps, and compete with high intracellular concentrations of ATP to bind to CDK9. The reported biochemical IC50 of 1 nM is determined in a cell-free system with purified enzyme.[5][6][7][8][9]

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps
Curve is flat or shows minimal inhibition - this compound is not effective in the chosen cell line.- The concentration range is too low.- The incubation time is too short.- Confirm that the cell line expresses active CDK9.- Test a wider and higher concentration range of this compound.- Optimize the incubation time based on the cell line's doubling time.
Curve has a shallow slope - The compound has low potency in the tested system.- The assay has a narrow dynamic range.- Verify the potency of your this compound stock.- Optimize the assay conditions to maximize the difference between the positive and negative controls.
Curve is biphasic (U-shaped) - Off-target effects at high concentrations.- Compound precipitation at high concentrations.- Test for off-target activity on other kinases.- Visually inspect the wells with the highest concentrations for any signs of precipitation.
High variability in replicates - Inconsistent cell seeding.- Edge effects.- Compound precipitation.- Pipetting errors.- Use a multichannel pipette for cell seeding and drug addition.- Avoid using the outer wells of the plate.- Ensure the final DMSO concentration is low and consistent.- Calibrate pipettes regularly.

This compound Quantitative Data

In Vitro Potency and Selectivity

TargetIC50Reference
CDK9/Cyclin T11 nM[5][6][7][8][9]
CDK1/Cyclin B1.34 µM[9][10]
CDK2/Cyclin A2.86 µM[9][10]
CDK5/p254.64 µM[9][10]
CDK7/Cyclin H/MNAT11.72 µM[6][9][10]

Cell-Based Antiproliferative Activity (GI50)

Cell LineCancer TypeGI50Reference
A375Melanoma0.002 - 0.044 µM[8][9]
A431Squamous0.002 - 0.044 µM[8][9]
BE(2)M17Neuroblastoma0.002 - 0.044 µM[8][9]
GIST-T1GIST0.002 - 0.044 µM[8][9]
COLO205Colon Cancer0.002 - 0.044 µM[8][9]
Various Leukemia Cell LinesLeukemiaSingle to double digit nM[8][9]
CHONormal1.1 µM[8][9]

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 1 nM to 10 µM).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with DMSO only as a vehicle control.

  • Incubation: Incubate the plate for a period appropriate for the cell line's doubling time (e.g., 72 hours).

  • Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized values against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the GI50.

Protocol 2: Western Blot for Downstream Target Inhibition

  • Cell Treatment: Treat cells with various concentrations of this compound for a short period (e.g., 2-6 hours) to observe effects on signaling pathways.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-RNA Pol II (Ser2), total RNA Pol II, Mcl-1, and a loading control (e.g., GAPDH).[5][7]

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities and normalize to the loading control to assess the dose-dependent inhibition of CDK9 downstream targets.

Visualizations

CDK9_Signaling_Pathway cluster_transcription Transcription Elongation cluster_regulation P-TEFb Complex cluster_inhibition Inhibition RNA_Pol_II RNA Pol II Nascent_RNA Nascent RNA RNA_Pol_II->Nascent_RNA promotes elongation CDK9 CDK9 CDK9->RNA_Pol_II phosphorylates Ser2 CyclinT1 Cyclin T1 CyclinT1->CDK9 activates This compound This compound This compound->CDK9 inhibits

Caption: Simplified CDK9 signaling pathway and the inhibitory action of this compound.

Dose_Response_Workflow A 1. Cell Seeding C 3. Cell Treatment A->C B 2. This compound Serial Dilution B->C D 4. Incubation C->D E 5. Viability Assay D->E F 6. Data Acquisition E->F G 7. Data Analysis & Curve Fitting F->G

Caption: General experimental workflow for generating a dose-response curve.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions Start Non-Ideal Dose-Response Curve C1 Concentration Range Issue Start->C1 C2 Assay Protocol Issue Start->C2 C3 Compound Issue Start->C3 C4 Cell Line Issue Start->C4 S1 Widen/Shift Concentration Range C1->S1 S2 Optimize Incubation Time C2->S2 S3 Check for Compound Precipitation C3->S3 S4 Validate Cell Line Sensitivity C4->S4

Caption: A decision tree for troubleshooting non-ideal dose-response curves.

References

improving JSH-150 stability in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of JSH-150 in long-term experiments, with a focus on improving its stability and ensuring reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing this compound stock solutions?

A1: It is recommended to dissolve this compound powder in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-100 mM).[1][2] To ensure the highest solubility, use fresh DMSO, as moisture can reduce the solubility of the compound.[1] Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.[1]

Q2: How should I store this compound to ensure its long-term stability?

A2: Proper storage is crucial for maintaining the integrity of this compound. Storage conditions vary for the powdered form and stock solutions in solvent. For detailed storage recommendations, please refer to the table below. It is also advised to protect the compound from light.

Q3: What is the known mechanism of action for this compound?

A3: this compound is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[2][3][4][5][6][7] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also comprises a cyclin partner (primarily Cyclin T1).[3][8][9] P-TEFb plays a critical role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) and negative elongation factors, leading to productive transcript elongation.[8][9][10] By inhibiting CDK9, this compound prevents this phosphorylation, leading to a downstream suppression of the expression of anti-apoptotic proteins like Mcl-1 and oncogenes such as c-Myc.[5][11] This ultimately results in cell cycle arrest and apoptosis in cancer cells.[5][11]

Q4: In which cancer cell lines has this compound shown anti-proliferative effects?

A4: this compound has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines, including but not limited to:

  • Leukemia: MV4-11 (Acute Myeloid Leukemia), HL-60 (Acute Promyelocytic Leukemia), MEC-1 (Chronic Lymphocytic Leukemia)[1]

  • Solid Tumors: A375 (Melanoma), A431 (Squamous Cell Carcinoma), BE(2)M17 (Neuroblastoma), GIST-T1 (Gastrointestinal Stromal Tumor), and COLO205 (Colon Cancer).[6]

Troubleshooting Guide for Long-Term Experiments

Issue Potential Cause Recommended Solution
Loss of this compound activity over time in a multi-day experiment. Degradation in Aqueous Media: Small molecules can be unstable in aqueous cell culture media at 37°C over extended periods.Prepare fresh this compound-containing media for each media change. Avoid preparing large batches of media with this compound to be used over several days.
Light Exposure: this compound may be sensitive to light, leading to photodegradation.Protect cell culture plates and media containing this compound from direct light by keeping them in the dark as much as possible (e.g., wrap in foil, use light-blocking plates).
pH Shift in Media: Changes in the pH of the cell culture medium during the experiment can affect the stability of the compound.Ensure the cell culture is well-buffered and monitor the pH of the media, especially in dense cultures.
Inconsistent results between experiments. Inconsistent Stock Solution: Repeated freeze-thaw cycles of the DMSO stock solution can lead to precipitation and a decrease in the effective concentration.Aliquot the this compound stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
Variable DMSO Quality: Using DMSO that has absorbed moisture can lead to incomplete dissolution of this compound.Use fresh, anhydrous DMSO for preparing stock solutions.
Precipitation of this compound in cell culture media. Poor Solubility in Aqueous Media: this compound is soluble in DMSO but has limited solubility in aqueous solutions. The final DMSO concentration in the media might be too low to maintain solubility.Ensure the final concentration of DMSO in the cell culture medium is kept constant across all experimental conditions and is at a level that is non-toxic to the cells but sufficient to maintain this compound in solution. Pre-dilute the this compound stock in a small volume of media before adding it to the final culture volume and mix thoroughly.

Data Presentation

Table 1: this compound Storage and Stability Recommendations
Form Storage Temperature Duration Key Considerations
Powder -20°CUp to 3 yearsStore in a dry, dark environment.[1][11]
Stock Solution in DMSO -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[1]
-20°CUp to 1 monthSuitable for shorter-term storage.[1]
0 - 4°CDays to weeksFor very short-term storage.[11]
Working Solution (in media) 37°CHoursIt is highly recommended to prepare fresh for each experiment.
Table 2: this compound In Vitro Activity
Parameter Value Target/Cell Line
IC₅₀ 1 nMCDK9 (biochemical assay)[2][5][6][7]
GI₅₀ 0.002 - 0.044 µMVarious solid tumor cell lines (e.g., A375, A431, COLO205)[6]
GI₅₀ Single to double-digit nMLeukemia cell lines (e.g., AML, CLL)[6]

Experimental Protocols

Protocol 1: General Cell-Based Proliferation Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density appropriate for the specific cell line to allow for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.

  • This compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from a freshly thawed aliquot of the DMSO stock solution. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours). For long-term experiments, replace the medium with freshly prepared this compound-containing medium every 24-48 hours.

  • Viability Assessment: At the end of the incubation period, assess cell viability using a standard method such as MTT, MTS, or a cell counting-based assay.

  • Data Analysis: Calculate the half-maximal growth inhibition concentration (GI₅₀) by fitting the dose-response data to a sigmoidal curve.

Protocol 2: Western Blot Analysis of Downstream Targets
  • Cell Treatment: Plate cells in 6-well plates and allow them to adhere. Treat the cells with this compound at the desired concentration and for the specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., phospho-RNA Pol II (Ser2), Mcl-1, c-Myc) and a loading control (e.g., GAPDH, β-actin).

  • Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

JSH150_Signaling_Pathway cluster_transcription Transcriptional Regulation RNA_Pol_II RNA Polymerase II Transcription_Elongation Productive Transcription Elongation RNA_Pol_II->Transcription_Elongation PTEFb P-TEFb Complex (CDK9/Cyclin T1) PTEFb->RNA_Pol_II Phosphorylation (Ser2) DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylation JSH150 This compound JSH150->PTEFb Inhibition DSIF_NELF->Transcription_Elongation Inhibition Gene_Expression Expression of Anti-apoptotic Proteins (e.g., Mcl-1, c-Myc) Transcription_Elongation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition

Caption: this compound inhibits the P-TEFb complex, preventing transcriptional elongation and promoting apoptosis.

JSH150_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Prep Prepare this compound Stock in Anhydrous DMSO Working_Sol Prepare Fresh Working Solution in Cell Culture Media Stock_Prep->Working_Sol Cell_Seeding Seed Cells in Multi-well Plates Cell_Treatment Treat Cells with this compound (Protect from Light) Cell_Seeding->Cell_Treatment Working_Sol->Cell_Treatment Incubation Incubate for Desired Duration (e.g., 24-72h) Cell_Treatment->Incubation Media_Change For Long-Term: Change Media with Fresh this compound Incubation->Media_Change Viability Cell Viability Assay (MTT, etc.) Incubation->Viability Western Western Blot (p-RNA Pol II, Mcl-1) Incubation->Western Media_Change->Incubation Data_Analysis Data Analysis (IC50/GI50 Calculation) Viability->Data_Analysis Western->Data_Analysis

Caption: A generalized workflow for in vitro experiments using this compound.

References

how to avoid JSH-150 precipitation in cell media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JSH-150. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, with a focus on preventing precipitation in cell culture media.

Troubleshooting Guide: this compound Precipitation in Cell Media

Precipitation of this compound in cell culture media is a common challenge that can significantly impact experimental outcomes. This guide provides a systematic approach to identify the cause of precipitation and offers solutions to maintain the solubility of this compound in your experiments.

Initial Observation: A cloudy appearance, visible particles, or a crystalline precipitate is observed in the cell culture medium after the addition of this compound.

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation Recommended Action
High Final DMSO Concentration This compound is readily soluble in DMSO, but its solubility drastically decreases when the DMSO stock is diluted into an aqueous-based cell culture medium. A high final concentration of DMSO may not be sufficient to keep this compound in solution.Optimize DMSO Concentration: Keep the final DMSO concentration in the cell culture medium below 0.5% to minimize both precipitation and cytotoxicity.[1] A vehicle control with the same final DMSO concentration should always be included in your experiments.[1]
Improper Dilution Technique Adding a highly concentrated DMSO stock of this compound directly to the full volume of cell culture medium can create localized areas of high concentration, leading to rapid precipitation.Perform Stepwise Dilutions: Instead of a single dilution, perform a serial dilution of your this compound stock in DMSO first. Then, add the final, most dilute DMSO stock to your pre-warmed (37°C) cell culture medium.[1]
Insufficient Mixing Failure to adequately mix the this compound stock solution upon addition to the media can result in localized supersaturation and precipitation.Ensure Thorough and Immediate Mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to facilitate rapid and uniform dispersion.[1]
Low Temperature of Media Adding this compound to cold media can decrease its solubility and promote precipitation.Use Pre-warmed Media: Always warm your cell culture medium to 37°C before adding the this compound stock solution.[1]
Interaction with Media Components Components of the cell culture medium, such as salts (especially phosphate (B84403) and calcium), amino acids, and a high pH, can interact with this compound and reduce its solubility over time.[2]Test Different Media Formulations: If precipitation persists, consider testing the solubility of this compound in different basal media formulations. Using a well-buffered medium (e.g., with HEPES) can help maintain a stable pH.[1]
Presence or Absence of Serum Serum proteins can sometimes bind to and help solubilize hydrophobic compounds.[1][3] Conversely, in some cases, interactions with serum components can also lead to precipitation.Evaluate the Effect of Serum: Test the solubility of this compound in both serum-free and serum-containing media to determine if serum has a positive or negative effect on its solubility.[2]
Compound Instability This compound may have limited stability in aqueous solutions at 37°C, leading to degradation and precipitation over time.Assess Compound Stability: If you suspect instability, you can perform a time-course experiment to measure the concentration of soluble this compound in your media over the duration of your experiment using methods like HPLC.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the recommended procedure for preparing a high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Determine the Desired Stock Concentration: Based on vendor information, this compound is soluble in DMSO at concentrations up to 100 mg/mL or 10 mM.[4] For most cell culture experiments, a stock concentration of 10 mM is a practical starting point.

  • Weigh this compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the tube to achieve the desired concentration. Using fresh DMSO is crucial as moisture-absorbing DMSO can reduce solubility.[5]

  • Dissolve the Compound: Vortex the solution thoroughly to dissolve the this compound. If the compound does not fully dissolve, brief sonication in an ultrasonic bath may be helpful.[6]

  • Visually Inspect for Complete Dissolution: Ensure the solution is clear and free of any visible particles before use.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[7]

Protocol 2: Small-Scale Solubility Test for this compound in Cell Culture Media

This protocol allows you to determine the maximum soluble concentration of this compound in your specific cell culture medium before proceeding with your main experiment.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Your complete cell culture medium (with or without serum, as required for your experiment)

  • 96-well clear-bottom cell culture plate

  • Sterile pipette tips

  • Incubator (37°C, 5% CO₂)

  • Plate reader capable of measuring absorbance at 600 nm (optional)

Procedure:

  • Prepare Serial Dilutions: In the 96-well plate, prepare a serial dilution of your this compound DMSO stock in your complete cell culture medium. Start with your highest desired final concentration. Include a "media only" and a "media + DMSO" (at the highest final concentration) control.

  • Incubate: Incubate the plate at 37°C and 5% CO₂ for a duration that reflects your planned experiment (e.g., 2, 8, 24, or 48 hours).[2]

  • Visual Inspection: At various time points, visually inspect the wells for any signs of precipitation (cloudiness, visible particles, or crystals).

  • Quantitative Assessment (Optional): For a more quantitative measure, read the absorbance of the plate at 600 nm. An increase in absorbance compared to the controls indicates precipitation.[8]

  • Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear throughout the incubation period is the maximum working soluble concentration for your experimental conditions.[8]

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated immediately upon addition to the cell culture medium. What is the most likely cause?

A1: This is a common issue when a highly concentrated DMSO stock of a hydrophobic compound is diluted into an aqueous solution.[1] The drastic change in solvent properties causes the compound to "crash out" of solution. To prevent this, try a stepwise dilution of your this compound stock in DMSO first, and then add the final diluted stock to pre-warmed (37°C) media while gently vortexing.[1]

Q2: The media with this compound looked fine initially, but I observed a precipitate after several hours in the incubator. What could be the reason?

A2: Delayed precipitation can be caused by several factors, including temperature fluctuations, changes in media pH over time, or interactions between this compound and components of the cell culture medium.[8] Ensure you are using a well-buffered medium and minimize the time your culture plates are outside the incubator.[1] It is also possible that this compound has limited stability in aqueous solutions at 37°C.

Q3: What is the recommended final concentration of DMSO in my cell culture experiments with this compound?

A3: It is generally recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% to minimize cytotoxicity.[1] However, for some poorly soluble compounds, a slightly higher but still cell-tolerated DMSO concentration might be necessary to maintain solubility.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.

Q4: Can I use a different solvent instead of DMSO to dissolve this compound?

A4: While DMSO is the most common solvent for this compound, some vendors also report solubility in ethanol (B145695) and water, though the reliability of high aqueous solubility for such a compound should be carefully verified.[5][9] If you are looking for alternatives to DMSO due to its potential effects on cells, other organic solvents or specialized formulations could be explored, but their compatibility with your cell line and experimental setup must be thoroughly tested.

Q5: How does serum in the cell culture medium affect the solubility of this compound?

A5: The effect of serum can be complex. Serum proteins, such as albumin, can bind to hydrophobic compounds and help to keep them in solution.[3][10] However, in some cases, interactions with other serum components could potentially lead to the formation of insoluble complexes. It is advisable to test the solubility of this compound in your specific media with and without serum to determine its effect.[2]

Visualizations

G cluster_0 Troubleshooting this compound Precipitation start Precipitation Observed check_dmso Check Final DMSO Concentration (Should be <0.5%) start->check_dmso check_dilution Review Dilution Technique check_dmso->check_dilution If DMSO is low solution_dmso Optimize DMSO Concentration check_dmso->solution_dmso If DMSO >0.5% check_mixing Assess Mixing Procedure check_dilution->check_mixing If dilution is stepwise solution_dilution Use Stepwise Dilution check_dilution->solution_dilution If direct dilution check_temp Verify Media Temperature (Should be 37°C) check_mixing->check_temp If mixing is thorough solution_mixing Ensure Thorough Mixing check_mixing->solution_mixing If mixing is inadequate check_media Consider Media Composition check_temp->check_media If media is pre-warmed solution_temp Use Pre-warmed Media check_temp->solution_temp If media is cold check_serum Evaluate Effect of Serum check_media->check_serum If media is standard solution_media Test Alternative Media check_media->solution_media If precipitation persists solution_serum Test With/Without Serum check_serum->solution_serum If cause is still unknown

Caption: A troubleshooting workflow for identifying and resolving this compound precipitation in cell culture media.

G cluster_1 Experimental Workflow for Solubility Testing prep_stock Prepare High-Concentration This compound Stock in DMSO serial_dilute Prepare Serial Dilutions of this compound in Media prep_stock->serial_dilute incubate Incubate at 37°C serial_dilute->incubate observe Visually Inspect for Precipitation incubate->observe quantify Optional: Measure Absorbance at 600nm observe->quantify determine Determine Maximum Soluble Concentration observe->determine quantify->determine

Caption: An experimental workflow for determining the maximum soluble concentration of this compound in cell culture media.

G cluster_2 This compound Signaling Pathway Inhibition JSH150 This compound CDK9 CDK9/Cyclin T1 (P-TEFb) JSH150->CDK9 Inhibits RNAPII RNA Polymerase II (RNAPII) CDK9->RNAPII Phosphorylates pRNAPII Phosphorylated RNAPII (Ser2) Transcription Transcriptional Elongation pRNAPII->Transcription MCL1_cMyc Expression of Anti-apoptotic (e.g., MCL-1) and Oncogenic Proteins (e.g., c-Myc) Transcription->MCL1_cMyc Apoptosis Apoptosis MCL1_cMyc->Apoptosis Inhibits

Caption: A simplified diagram of the signaling pathway inhibited by this compound, leading to apoptosis in cancer cells.

References

Technical Support Center: Troubleshooting Uneven Western Blot Bands After JSH-150 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting uneven protein bands in Western blots following cell or tissue treatment with JSH-150. By addressing both potential biological effects of the compound and common technical pitfalls of the Western blot procedure, this document aims to help you achieve clean, reliable, and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it affect my target protein?

This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with an IC50 of 1 nM.[1][2] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[3] This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for productive gene transcription elongation.[3][4]

By inhibiting CDK9, this compound blocks this process, leading to the transcriptional suppression of genes, particularly those with short-lived mRNA and protein products.[1][4] Commonly affected proteins include the anti-apoptotic protein MCL-1 and the oncoprotein c-Myc.[1][2][4] Therefore, the expected biological outcome of this compound treatment is a dose-dependent decrease in the expression level of such target proteins, which would be observed as a fainter band on a Western blot compared to an untreated control.

Q2: Could this compound treatment itself be the direct cause of my uneven or misshapen bands?

It is unlikely that this compound directly causes bands to be misshapen (e.g., "smiling," slanted, or distorted). Such artifacts are almost always due to technical issues during the Western blot procedure.[5][6][7][8]

However, the potent biological activity of this compound can indirectly contribute to issues that lead to poor blotting results. For example:

  • High Cell Death: this compound is known to induce apoptosis.[1][4] High concentrations or long incubation times can lead to significant cell death, which may compromise the quality of the protein lysate if not handled properly.

  • Variability in Treatment: Inconsistent drug delivery or cell densities across different wells or plates can lead to genuine biological variability in protein expression, which might be misinterpreted as a technical loading error.

The troubleshooting guide below focuses primarily on the technical aspects of the Western blotting workflow, which are the most common source of uneven bands.

Visual Guide: Mechanism of this compound Action

JSH150_Mechanism cluster_transcription Normal Transcription Elongation cluster_inhibition Effect of this compound PTEFb P-TEFb Complex (CDK9/Cyclin T) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates pRNAPII Phospho-RNAPII (Elongation Competent) RNAPII->pRNAPII Suppression Transcriptional Suppression RNAPII->Suppression Genes Target Genes (e.g., MCL-1, c-MYC) pRNAPII->Genes Transcribes Protein Protein Synthesis Genes->Protein JSH150 This compound BlockedPTEFb P-TEFb Complex (CDK9 Inhibited) JSH150->BlockedPTEFb Inhibits BlockedPTEFb->RNAPII No Phosphorylation

Caption: Mechanism of this compound as a selective CDK9 inhibitor.

Troubleshooting Guide for Uneven Bands

Category 1: Sample Preparation & Loading
  • Q: My loading control (e.g., GAPDH, β-actin) is also uneven across lanes. What went wrong? This strongly suggests an issue with protein quantification or the physical loading of the samples onto the gel.[5][9]

    • Possible Cause 1: Inaccurate Protein Quantification. The protein assay (e.g., BCA, Bradford) may have been inaccurate due to interfering substances in the lysis buffer or inconsistent dilutions.

      • Solution: Ensure your lysis buffer is compatible with your chosen assay. Always run standards and samples in duplicate or triplicate. After quantification, ensure all samples are diluted to the exact same final concentration.

    • Possible Cause 2: Pipetting Errors. Inconsistent volumes loaded into the wells is a primary cause of uneven bands.[6]

      • Solution: Use calibrated P20 or P200 pipettes for loading. Ensure there are no air bubbles in the pipette tip before dispensing the sample into the well. Depress the plunger slowly and steadily to the first stop to avoid introducing bubbles into the well.

    • Possible Cause 3: Viscous or Precipitated Samples. High concentrations of DNA/RNA can make the sample viscous, leading to inaccurate pipetting. Precipitates can clog the well or interfere with entry into the gel matrix.[10]

      • Solution: After lysis, sonicate the samples briefly or pass them through a fine-gauge needle to shear nucleic acids. Always centrifuge your final samples at high speed (e.g., >12,000 x g) at 4°C for 10-15 minutes and carefully transfer the supernatant to a new tube before loading.

Category 2: Gel Electrophoresis
  • Q: My bands look like they are "smiling" (curving upwards at the edges). Why? This "smile effect" is typically caused by the gel running too hot.[7][8]

    • Possible Cause: Excessive Voltage/Current. Running the gel at too high a voltage generates excess heat, causing the center of the gel to run faster than the cooler edges.[7]

      • Solution: Reduce the running voltage. For standard mini-gels, a constant voltage of 80-100V for the stacking gel and 120-150V for the resolving gel is common. If possible, run the electrophoresis apparatus at 4°C in a cold room or by placing the tank in an ice bucket.[7]

  • Q: The bands in one lane are running faster or slower than the same protein in other lanes. This points to an issue with the gel itself or the buffer.

    • Possible Cause: Uneven Gel Polymerization. If the components of the gel (especially APS and TEMED) are not mixed thoroughly before pouring, the gel will polymerize unevenly, creating channels of different pore sizes.[6][7]

      • Solution: Ensure the gel solution is mixed well but gently (to avoid introducing bubbles) immediately before pouring. Allow gels to polymerize completely on a level surface. Using high-quality pre-cast gels can improve consistency.[8]

Category 3: Protein Transfer
  • Q: I see patchy spots or areas with no signal on my blot after transfer. What happened? This is a classic sign of incomplete or uneven protein transfer from the gel to the membrane.[6][11]

    • Possible Cause: Air Bubbles. Air bubbles trapped between the gel and the membrane will block the transfer of proteins.[8]

      • Solution: When assembling the transfer "sandwich," do so in a tray filled with transfer buffer. Use a roller, pipette, or gloved finger to gently smooth out any bubbles between each layer, especially between the gel and the membrane.

    • Possible Cause: Poor Contact. Insufficient or uneven pressure across the sandwich can lead to patchy transfer.

      • Solution: Ensure the filter paper and sponges are cut to the correct size and are saturated with transfer buffer. The holder should close firmly but not so tightly that it crushes the gel.

Summary of Troubleshooting Steps

Problem Observed Potential Cause Category Specific Issue Recommended Solution
All bands (including loading control) are uneven.Sample Preparation & LoadingInaccurate protein quantification or pipetting errors.Re-quantify proteins carefully. Use calibrated pipettes and check for air bubbles when loading.[5][6]
Bands are "smiling" (curved).Gel ElectrophoresisGel overheating due to high voltage.Reduce the voltage. Run the gel in a cold room or on ice to dissipate heat.[7][8]
Bands are distorted or misshapen.Gel ElectrophoresisUneven gel polymerization.Ensure thorough mixing of gel components before pouring. Consider using pre-cast gels for consistency.[6][7]
Patchy spots or blank areas on the blot.Protein TransferAir bubbles trapped between the gel and membrane.Assemble the transfer stack submerged in buffer and use a roller to remove all bubbles.[8]
Blot appears splotchy or unevenly developed.Antibody Incubation / DetectionInsufficient agitation or antibody/substrate volume.Ensure the membrane is fully submerged and agitated during all incubation and wash steps.[5]
High cell death observed post-treatment.Biological Effect of this compoundCompromised lysate quality.Optimize this compound dose and duration. Ensure thorough washing of cells to remove dead/floating cells before lysis.

Visual Guide: Western Blot Troubleshooting Workflow

WB_Troubleshooting Start Uneven Bands Observed CheckLoading Is Loading Control (e.g., GAPDH) also uneven? Start->CheckLoading CheckShape Are bands 'smiling' or distorted? CheckLoading->CheckShape No Sol_Loading Re-evaluate: 1. Protein Quantification 2. Pipetting Technique 3. Sample Preparation CheckLoading->Sol_Loading Yes CheckTransfer Are there patchy spots or blank areas? CheckShape->CheckTransfer No Sol_Run Adjust Electrophoresis: 1. Lower Voltage 2. Run in Cold Environment 3. Check Gel Polymerization CheckShape->Sol_Run Yes Sol_Tech Focus on Blotting Technique CheckTransfer->Sol_Tech No Sol_Transfer Optimize Transfer: 1. Remove Air Bubbles 2. Ensure Even Contact 3. Check Buffers/Time CheckTransfer->Sol_Transfer Yes

Caption: A logical workflow for troubleshooting uneven Western blot bands.

Experimental Protocols

Standard Western Blot Protocol
  • Sample Preparation (Protein Lysis)

    • After treating cells with this compound or vehicle control, wash the cell monolayer 2x with ice-cold PBS.

    • Aspirate PBS completely and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and collect the lysate in a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the clear supernatant to a new tube and determine protein concentration using a BCA assay.

  • Sample Loading and Gel Electrophoresis

    • Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer and dH₂O.

    • Add 4X Laemmli sample buffer to the normalized lysate, vortex, and heat at 95-100°C for 5-10 minutes.

    • Load 15-30 µg of total protein per well into a polyacrylamide gel (e.g., 4-15% gradient gel).

    • Run the gel in 1X Tris/Glycine/SDS running buffer until the dye front reaches the bottom.

  • Protein Transfer

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S solution.[12] Destain with TBST before blocking.

  • Immunoblotting

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

    • Wash the membrane 3x for 10 minutes each with TBST.

  • Signal Detection

    • Prepare enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

References

Technical Support Center: Optimizing JSH-150 Treatment and Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JSH-150, a highly selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and to offer troubleshooting solutions for common issues encountered during the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective inhibitor of CDK9, with an in vitro IC50 of 1 nM.[1][2][3][4] CDK9 is a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex. This complex plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), as well as negative elongation factors. This phosphorylation event releases Pol II from promoter-proximal pausing, allowing for productive transcriptional elongation. By inhibiting CDK9, this compound prevents this phosphorylation step, leading to a halt in transcriptional elongation. This results in the downregulation of short-lived and highly transcribed genes, including key oncoproteins like MCL-1 and c-Myc, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][2]

Q2: What is a recommended starting concentration and incubation time for this compound in cell-based assays?

A2: The optimal concentration and incubation time for this compound are highly dependent on the specific cell line and the experimental endpoint being measured.

  • Concentration: Based on reported data, this compound exhibits potent antiproliferative activity with GI50 values in the low nanomolar range for many cancer cell lines. A good starting point for a dose-response experiment would be a range from 1 nM to 1 µM.

  • Incubation Time: The incubation time can vary significantly based on the biological process being investigated:

    • Short-term (2-6 hours): Sufficient to observe direct effects on CDK9 activity, such as the inhibition of RNA Polymerase II phosphorylation. A 2-hour incubation has been used in signaling pathway studies.[1]

    • Mid-term (24-48 hours): Typically required to observe downstream effects like the induction of apoptosis (e.g., PARP and Caspase-3 cleavage) and changes in the expression of proteins with longer half-lives.

    • Long-term (72 hours or more): Often used for cell viability and proliferation assays to allow for the full manifestation of the antiproliferative effects.

It is strongly recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.

Q3: How does this compound's potency vary across different cancer cell lines?

A3: this compound has demonstrated potent growth inhibitory effects across a range of cancer cell lines. The table below summarizes the reported GI50 values.

Cell LineCancer TypeGI50 (µM)
A375Melanoma0.002
A431Squamous Cell Carcinoma0.044
BE(2)M17Neuroblastoma0.015
GIST-T1Gastrointestinal Stromal Tumor0.023
COLO205Colon Cancer0.011
MV4-11Acute Myeloid Leukemia-
HL-60Acute Promyelocytic Leukemia-
MEC-1Chronic Lymphocytic Leukemia-

Note: Specific GI50 values for all listed leukemia cell lines were not available in the provided search results. The original research paper should be consulted for this data.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines a method to determine the optimal incubation duration for this compound treatment by observing its effect on a direct downstream target, the phosphorylation of RNA Polymerase II.

Materials:

  • This compound

  • Your cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-RNA Polymerase II (Ser2), anti-total RNA Polymerase II, and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase and will be approximately 70-80% confluent at the time of harvest.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., a concentration around the expected IC50 or GI50).

  • Treatment: Treat the cells with the this compound solution. Include a vehicle control (DMSO) at the same final concentration.

  • Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Western Blotting: a. Perform SDS-PAGE to separate the proteins. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and then incubate with the primary antibodies. d. Incubate with the HRP-conjugated secondary antibody. e. Detect the signal using an ECL substrate.

  • Analysis: Quantify the band intensities for phospho-RNA Polymerase II and total RNA Polymerase II. The optimal incubation time is the earliest point at which the maximum inhibition of phosphorylation is observed and sustained.

Visualizations

CDK9_Signaling_Pathway JSH150 This compound PTEFb P-TEFb Complex (CDK9/Cyclin T1) JSH150->PTEFb Inhibits PolII_paused Paused RNA Polymerase II PTEFb->PolII_paused Phosphorylates (Ser2 of CTD) DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylates PolII_elongating Elongating RNA Polymerase II PolII_paused->PolII_elongating Release Transcription Gene Transcription (e.g., MCL-1, c-Myc) PolII_elongating->Transcription Drives Apoptosis Apoptosis & Cell Cycle Arrest Transcription->Apoptosis Leads to

Caption: this compound inhibits the P-TEFb complex, preventing the phosphorylation and release of paused RNA Polymerase II, thereby blocking transcription of key survival genes and inducing apoptosis.

Time_Course_Workflow Start Start: Seed Cells Treat Treat with this compound and Vehicle Control Start->Treat Incubate Incubate for Different Time Points (0, 2, 4, 8, 12, 24h) Treat->Incubate Lyse Lyse Cells at Each Time Point Incubate->Lyse Quantify Protein Quantification (BCA Assay) Lyse->Quantify WB Western Blot for p-Pol II & Total Pol II Quantify->WB Analyze Analyze Band Intensities & Determine Optimal Time WB->Analyze

Caption: Experimental workflow for determining the optimal incubation time for this compound treatment by analyzing the phosphorylation of RNA Polymerase II.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or weak inhibition of target phosphorylation (e.g., p-Pol II) 1. Suboptimal Incubation Time: The incubation period may be too short for the inhibitor to exert its effect. 2. Insufficient Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit CDK9 in your cell line. 3. Inhibitor Degradation: Improper storage or handling may have led to the degradation of this compound.1. Perform a time-course experiment (as described in Protocol 1) to identify the optimal incubation time. 2. Conduct a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. 3. Ensure proper storage of this compound (typically at -20°C or -80°C in a desiccated environment) and prepare fresh dilutions for each experiment.
High cell death observed even at short incubation times 1. Inhibitor Concentration is Too High: High concentrations of this compound may lead to rapid and widespread apoptosis or off-target toxicity. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.1. Lower the concentration of this compound. Refer to the GI50 values in the table above as a starting point. 2. Ensure the final concentration of the solvent is non-toxic to your cells (typically ≤ 0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity.
Inconsistent results between experiments 1. Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can affect the response to treatment. 2. Inconsistent Reagent Preparation: Variations in the preparation of this compound dilutions or other reagents.1. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. 2. Prepare fresh dilutions of this compound for each experiment and ensure all other reagents are prepared consistently.
Unexpected phenotype observed 1. Off-target effects: At higher concentrations, kinase inhibitors can sometimes affect other kinases or cellular processes. 2. Cell-line specific responses: The observed phenotype may be a unique response of your specific cell line to CDK9 inhibition.1. Use the lowest effective concentration of this compound that shows on-target effects. Consider using a structurally different CDK9 inhibitor as a control to see if the phenotype is consistent. 2. Thoroughly characterize the phenotype and consider if it could be a downstream consequence of inhibiting transcription of specific genes in your cell line.

References

JSH-150 Technical Support Center: Navigating Experimental Variability and Ensuring Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for utilizing JSH-150, a potent and highly selective CDK9 inhibitor, in your research. Our aim is to help you mitigate experimental variability and enhance the reproducibility of your results through detailed troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with an IC50 of 1 nM in biochemical assays.[1][2][3] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), as well as negative elongation factors. By inhibiting CDK9, this compound prevents this phosphorylation, leading to a stall in transcriptional elongation. This results in the downregulation of short-lived and highly transcribed genes, including key anti-apoptotic proteins like MCL-1 and proto-oncogenes such as c-Myc, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][4]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO at a concentration of 100 mg/mL (197.98 mM).[1] For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions for cell-based assays, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.1%) to avoid solvent-induced toxicity. If you observe precipitation upon dilution in aqueous media, gentle vortexing or sonication may be required to redissolve the compound.[5]

Q3: My in vitro IC50 value for this compound is higher than the reported 1 nM. What are the potential reasons?

A3: Discrepancies in IC50 values can arise from several factors:

  • Assay Format: The reported 1 nM IC50 is from a biochemical (cell-free) kinase assay.[1][3] Cell-based assays (e.g., cell viability assays) will typically yield higher IC50 values due to factors like cell membrane permeability, intracellular ATP concentration, and potential for drug efflux.

  • ATP Concentration: In kinase assays, the concentration of ATP can significantly impact the apparent potency of ATP-competitive inhibitors like this compound. Higher ATP concentrations will require higher inhibitor concentrations to achieve the same level of inhibition.

  • Cell Line Specifics: The sensitivity of different cell lines to this compound can vary depending on their transcriptional dependencies and the expression levels of CDK9 and its downstream targets.

  • Assay Incubation Time: The duration of this compound treatment can influence the observed IC50. A time-course experiment is recommended to determine the optimal endpoint for your specific cell line and assay.

  • Compound Stability: Ensure your this compound stock solution has been stored correctly and has not degraded.

Q4: Are there any known off-target effects of this compound that could influence my experimental results?

A4: this compound is reported to be a highly selective inhibitor of CDK9. It exhibits 300-10,000-fold selectivity over other CDK family members and high selectivity against a panel of 468 other kinases.[1][3][4] However, like any small molecule inhibitor, the potential for off-target effects increases at higher concentrations. It is crucial to use the lowest effective concentration of this compound to minimize the risk of off-target activities confounding your results.

Troubleshooting Guides

In Vitro Kinase Assays
Issue Possible Cause Troubleshooting Steps
Higher than expected IC50 High ATP concentration in the assay.Standardize the ATP concentration to a level at or near the Km for CDK9 if known. Be aware that higher ATP will increase the apparent IC50.
Inactive this compound.Ensure proper storage of the compound. Prepare fresh dilutions for each experiment.
Issues with kinase or substrate.Verify the activity of the recombinant CDK9 enzyme and the integrity of the substrate.
High background signal Non-specific binding.Optimize blocking steps and antibody concentrations.
Contaminated reagents.Use fresh, high-quality reagents.
Inconsistent results Pipetting errors.Use calibrated pipettes and ensure proper mixing of reagents.
Assay drift.Minimize the time between the start of the reaction and the read-out. Run controls on each plate.
Cell-Based Assays (e.g., Cell Viability, Western Blot)
Issue Possible Cause Troubleshooting Steps
Low potency in cell viability assays Cell line is not sensitive to CDK9 inhibition.Choose cell lines known to be dependent on transcriptional regulation by CDK9 (e.g., those with MYC amplification).
Suboptimal incubation time.Perform a time-course experiment to determine the optimal duration of treatment.
This compound precipitation in media.Ensure the compound is fully dissolved in the media. The final DMSO concentration should be low (<0.1%).
No change in downstream markers (e.g., p-RNAP II, MCL-1) by Western Blot Insufficient treatment time or concentration.Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting the pathway.
Rapid dephosphorylation of target proteins.Use fresh lysis buffer containing a cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times.[5]
Poor antibody performance.Use a validated phospho-specific antibody. Optimize antibody dilutions and incubation times.
Variability between replicate wells/plates Uneven cell seeding.Ensure a single-cell suspension and proper mixing before seeding.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity.
Inconsistent drug addition.Ensure accurate and consistent addition of this compound to all wells.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
CDK9/cyclin T11
CDK1/cyclin B1,340
CDK2/cyclin A2,860
CDK5/p254,640
CDK7/cyclin H/MNAT11,720

Data compiled from publicly available sources.[6]

Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
A375Melanoma0.002 - 0.044
A431Squamous Cell Carcinoma0.002 - 0.044
BE(2)M17Neuroblastoma0.002 - 0.044
GIST-T1Gastrointestinal Stromal Tumor0.002 - 0.044
COLO205Colon Cancer0.002 - 0.044
Various Leukemia Cell LinesAML, CLL, B-cell Lymphomasingle to double digit nM
CHONormal Ovarian Cells1.1

Data compiled from publicly available sources.[2]

Experimental Protocols

Protocol 1: In Vitro CDK9 Kinase Assay (ADP-Glo™ Format)
  • Prepare Reagents:

    • Recombinant CDK9/cyclin T1 enzyme.

    • Kinase substrate (e.g., a peptide substrate).

    • This compound serial dilutions in kinase buffer.

    • ATP solution at a final concentration appropriate for the assay (e.g., 10 µM).

    • ADP-Glo™ Kinase Assay reagents (Promega).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of kinase buffer containing the substrate.

    • Add 0.5 µL of this compound dilution or vehicle control (DMSO).

    • Add 2 µL of CDK9/cyclin T1 enzyme solution.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate at 37°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of Phospho-RNA Polymerase II
  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 2-6 hours).

  • Cell Lysis:

    • Place the plate on ice and wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Phospho-RNA Polymerase II CTD (Ser2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total RNA Polymerase II or a loading control like GAPDH or β-actin.

Mandatory Visualization

CDK9_Signaling_Pathway Promoter Promoter RNAPII_paused Paused RNA Pol II Promoter->RNAPII_paused Transcription Start RNAPII_active Elongating RNA Pol II RNAPII_paused->RNAPII_active CDK9 CDK9 CDK9->RNAPII_paused Phosphorylation of RNAP II (Ser2) & NELF/DSIF CyclinT1 Cyclin T1 CyclinT1->RNAPII_paused mRNA mRNA Transcript RNAPII_active->mRNA Transcription MCL1_cMYC MCL-1, c-MYC (Anti-apoptotic & Pro-proliferative Proteins) mRNA->MCL1_cMYC Translation JSH150 This compound JSH150->CDK9

Caption: Simplified CDK9 signaling pathway and the point of inhibition by this compound.

Troubleshooting_Workflow Start Inconsistent or Unexpected This compound Experimental Results Check_Compound Verify this compound Integrity (Storage, Solubility, Fresh Dilutions) Start->Check_Compound Check_Assay Review Assay Parameters (Cell Density, Incubation Time, Reagents) Check_Compound->Check_Assay Compound OK Validate_Reagents Validate Key Reagents (Antibodies, Cell Lines) Check_Compound->Validate_Reagents Issue Found Check_Controls Analyze Controls (Vehicle, Positive/Negative) Check_Assay->Check_Controls Parameters OK Optimize_Assay Optimize Assay Conditions (Dose-response, Time-course) Check_Assay->Optimize_Assay Issue Found Consult_Literature Consult Literature for Similar CDK9 Inhibitor Studies Check_Controls->Consult_Literature Controls Fail or Results Inconsistent End Reproducible Results Check_Controls->End Controls OK & Results Consistent Optimize_Assay->Start Re-test Validate_Reagents->Start Re-test Consult_Literature->Optimize_Assay

Caption: Logical workflow for troubleshooting this compound experimental variability.

References

Validation & Comparative

A Head-to-Head Comparison of Selective CDK9 Inhibitors: JSH-150 vs. NVP-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is critical for elucidating the biological functions of a target and for advancing therapeutic development. In the landscape of cyclin-dependent kinase 9 (CDK9) inhibitors, JSH-150 and NVP-2 have emerged as prominent tool compounds due to their high potency and selectivity. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate inhibitor for your research needs.

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), facilitating the transition from abortive to productive transcription.[1] Dysregulation of CDK9 activity is implicated in various cancers, making it an attractive target for therapeutic intervention. This compound and NVP-2 are two highly selective and potent ATP-competitive inhibitors of CDK9 that have been instrumental in advancing our understanding of CDK9 biology and its role in disease.

Biochemical Potency and Selectivity

A direct comparison of the biochemical potency and selectivity of this compound and NVP-2 reveals that both are highly potent inhibitors of CDK9. This compound exhibits a half-maximal inhibitory concentration (IC50) of 1 nM against CDK9.[2][3] Similarly, NVP-2 demonstrates sub-nanomolar potency with an IC50 of less than 0.514 nM.[4][5]

The selectivity profile of an inhibitor is as crucial as its potency. This compound has been shown to be highly selective for CDK9, with approximately 300- to 10,000-fold greater selectivity over other CDK family members.[2][6] NVP-2 also displays excellent kinome selectivity.[4][5] While both are highly selective, minor off-target activities have been noted. For instance, NVP-2 has been observed to inhibit DYRK1B, albeit at a concentration 700-fold higher than that required for CDK9 inhibition.[4]

InhibitorCDK9 IC50 (nM)Other Kinase IC50s (nM)Kinome Scan S-Score (1)Reference
This compound 1CDK1 (>1340), CDK2 (>2860), CDK5 (>4640), CDK7 (1720)0.01[2][6]
NVP-2 <0.514DYRK1B (350), CDK1 (584), CDK2 (706)0.005[4][5]

Anti-proliferative Activity in Cancer Cell Lines

The potent and selective inhibition of CDK9 by this compound and NVP-2 translates to robust anti-proliferative effects in a variety of cancer cell lines. This compound has demonstrated potent growth inhibition in cell lines derived from melanoma, neuroblastoma, hepatoma, colon cancer, lung cancer, and various leukemias, with GI50 values often in the low nanomolar range.[3][6][7] NVP-2 has also shown potent anti-proliferative activity, particularly in leukemia cell lines such as MOLT-4, with an IC50 of 9 nM.[5]

InhibitorCell LineCancer TypeGI50/IC50 (µM)Reference
This compound A375Melanoma0.002[7][8]
A431Squamous Cell Carcinoma0.044[7][8]
BE(2)M17Neuroblastoma0.02[7][8]
COLO205Colon Cancer0.044[7][8]
MV4-11Acute Myeloid Leukemia0.0011[8]
HL-60Acute Promyelocytic Leukemia0.0023[8]
MEC-1Chronic Lymphocytic Leukemia0.0045[8]
NVP-2 MOLT-4Acute Lymphoblastic Leukemia0.009[5]

Mechanism of Action: Impact on Cellular Signaling

Both this compound and NVP-2 exert their anti-cancer effects by inhibiting the kinase activity of CDK9, leading to a cascade of downstream events. A primary consequence of CDK9 inhibition is the dose-dependent reduction in the phosphorylation of the C-terminal domain of RNA Polymerase II at serine 2 (p-RNA Pol II Ser2).[1][6] This event suppresses the transcription of short-lived anti-apoptotic proteins and oncoproteins that are crucial for cancer cell survival, such as MCL-1 and c-Myc.[2][3][6] The downregulation of these key survival proteins ultimately leads to cell cycle arrest and the induction of apoptosis.[2][6]

Below is a diagram illustrating the CDK9 signaling pathway and the mechanism of action of selective inhibitors like this compound and NVP-2.

CDK9_Pathway CDK9 Signaling Pathway and Inhibition cluster_transcription Transcription Elongation cluster_regulation P-TEFb Regulation cluster_inhibition Inhibitor Action cluster_downstream Downstream Effects RNA_Pol_II RNA Polymerase II Promoter Promoter-Proximal Pausing RNA_Pol_II->Promoter Initiation Gene_Body Productive Elongation Promoter->Gene_Body Elongation Release p_RNA_Pol_II p-RNA Pol II (Ser2) ↓ CDK9 CDK9 PTEFb P-TEFb Complex Cyclin_T1 Cyclin T1 PTEFb->RNA_Pol_II Phosphorylation (Ser2) Inhibitor This compound / NVP-2 Inhibitor->CDK9 Inhibition MCL1_cMYC MCL-1, c-Myc Transcription ↓ p_RNA_Pol_II->MCL1_cMYC Apoptosis Apoptosis ↑ MCL1_cMYC->Apoptosis

Caption: CDK9 Signaling Pathway and Inhibition by this compound/NVP-2.

Experimental Protocols

To facilitate the replication and validation of findings, detailed experimental protocols for key assays are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted for determining the IC50 values of CDK9 inhibitors.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase substrate (e.g., PDKtide)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test inhibitor (this compound or NVP-2) dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white opaque assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in 100% DMSO. Further dilute in Kinase Assay Buffer to a 4x final assay concentration. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Substrate Preparation: Prepare a 4x solution of CDK9/Cyclin T1 and a 2x solution of substrate/ATP mix in Kinase Assay Buffer. The optimal enzyme concentration and ATP concentration (often near the Km for ATP) should be empirically determined.

  • Assay Plate Setup: Add 2.5 µL of the 4x inhibitor dilution to the wells of a 384-well plate. Include positive (DMSO vehicle) and negative (no enzyme) controls.

  • Kinase Reaction: Initiate the reaction by adding 2.5 µL of the 4x CDK9/Cyclin T1 solution, followed immediately by 5 µL of the 2x substrate/ATP mixture. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Kinase Inhibition Assay Workflow Start Start Inhibitor_Dilution Prepare Inhibitor Serial Dilutions Start->Inhibitor_Dilution Plate_Setup Add Inhibitor to 384-well Plate Inhibitor_Dilution->Plate_Setup Reaction_Mix Add CDK9 Enzyme and Substrate/ATP Mix Plate_Setup->Reaction_Mix Incubation Incubate at Room Temperature Reaction_Mix->Incubation Stop_Reaction Add ADP-Glo™ Reagent Incubation->Stop_Reaction Develop_Signal Add Kinase Detection Reagent Stop_Reaction->Develop_Signal Read_Plate Measure Luminescence Develop_Signal->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

References

JSH-150 in Patient-Derived Xenografts: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the pre-clinical efficacy of JSH-150, a highly selective and potent CDK9 inhibitor, with a focus on its potential application in patient-derived xenograft (PDX) models. While direct studies of this compound in PDX models are not yet publicly available, this document summarizes its established anti-tumor activity and compares it with leading CDK9 inhibitors—AZD4573, Dinaciclib (B612106), and Flavopiridol (B1662207)—for which efficacy data in PDX models have been published. This guide is intended for researchers, scientists, and drug development professionals.

This compound: A Potent and Selective CDK9 Inhibitor

This compound is a novel compound that demonstrates high potency and selectivity for Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[1][2][3] It exhibits an IC50 of 1 nM against CDK9 kinase and displays a selectivity of 300-10,000 fold over other CDK family members.[1][2][3] The mechanism of action involves the inhibition of CDK9, which in turn suppresses the phosphorylation of RNA Polymerase II, leading to the downregulation of anti-apoptotic proteins like MCL-1 and oncogenes such as c-Myc.[1][2][3] This targeted action ultimately arrests the cell cycle and induces apoptosis in cancer cells.[1][2] Preclinical studies have shown that this compound has potent anti-proliferative effects across a range of cancer cell lines, including melanoma, neuroblastoma, hepatoma, colon cancer, lung cancer, and leukemia.[1][2][3] In a cell-line derived xenograft model using MV4-11 leukemia cells, a 10 mg/kg dose of this compound was able to almost completely suppress tumor progression.[1][2][3]

Comparative Efficacy in Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered more clinically relevant for evaluating anti-cancer drug efficacy than traditional cell-line derived xenografts.[4][5][6][7][8][9] The following sections compare the available data for leading CDK9 inhibitors in PDX models.

AZD4573

AZD4573 is another highly selective CDK9 inhibitor.[10][11][12] In vivo studies have demonstrated its anti-tumor activity in disseminated PDX models of acute myeloid leukemia (AML) and T-cell lymphoma.[10][13] In a study involving nine AML PDX models, five of the nine models showed a greater than 50% reduction in leukemic blasts in the bone marrow after treatment with AZD4573.[10][13]

Dinaciclib

Dinaciclib is a broader spectrum CDK inhibitor with activity against CDK1, CDK2, CDK5, and CDK9.[14] Its efficacy has been evaluated in several PDX models. In eight different pancreatic cancer PDX models, the combination of dinaciclib and an AKT inhibitor dramatically blocked tumor growth and metastasis, with some cases showing complete responses.[1] Dinaciclib has also been shown to inhibit metastasis in osteosarcoma PDX-derived cell line models.[15]

Flavopiridol

Flavopiridol is a pan-CDK inhibitor that has been studied in various cancer models. In a PDX model of anaplastic thyroid cancer, flavopiridol treatment resulted in a decrease in both tumor weight and volume over time.[2][16]

Data Summary

The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: In Vitro Potency and Selectivity

CompoundTargetIC50 (nM)Selectivity
This compound CDK9 1 ~300-10,000-fold over other CDKs [1][2][3]
AZD4573CDK9<4>25-fold over other CDKs in cells[13]
DinaciclibCDK1, 2, 5, 91-4Pan-CDK inhibitor[14]
FlavopiridolPan-CDK3-300Pan-CDK inhibitor

Table 2: Efficacy in Xenograft Models

CompoundXenograft TypeCancer TypeKey Efficacy Results
This compound Cell-line derived Leukemia (MV4-11) Almost complete tumor suppression at 10 mg/kg [1][2][3]
AZD4573Patient-derivedAML>50% reduction in bone marrow blasts in 5 of 9 models[10][13]
DinaciclibPatient-derivedPancreatic CancerDramatic tumor growth inhibition and metastasis blockage (in combination)[1]
DinaciclibPatient-derivedOsteosarcomaReduced metastatic burden[15]
FlavopiridolPatient-derivedAnaplastic Thyroid CancerDecreased tumor weight and volume[2][16]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach for evaluating efficacy in PDX models, the following diagrams are provided.

CDK9_Signaling_Pathway cluster_transcription Transcription Elongation cluster_regulation P-TEFb Regulation cluster_inhibition Inhibition cluster_downstream Downstream Effects RNA_Pol_II RNA Pol II Nascent_RNA Nascent RNA Transcript RNA_Pol_II->Nascent_RNA Transcription MCL1_cMyc Anti-apoptotic Proteins (MCL-1, c-Myc) Nascent_RNA->MCL1_cMyc Translation CDK9 CDK9 P_TEFb P-TEFb Complex CDK9->P_TEFb Cyclin_T1 Cyclin_T1 Cyclin_T1->P_TEFb P_TEFb->RNA_Pol_II Phosphorylation (Ser2) JSH_150 This compound JSH_150->CDK9 Inhibits Apoptosis Apoptosis MCL1_cMyc->Apoptosis Inhibition of

Caption: this compound inhibits the CDK9/Cyclin T1 complex, preventing RNA Pol II phosphorylation and leading to apoptosis.

PDX_Workflow Patient_Tumor Patient Tumor Biopsy/Resection Implantation Implantation into Immunodeficient Mice Patient_Tumor->Implantation PDX_Model PDX Model Establishment (Passaging) Implantation->PDX_Model Expansion Tumor Expansion and Cohort Generation PDX_Model->Expansion Treatment Treatment Initiation (Vehicle vs. This compound) Expansion->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint Data_Analysis Data Analysis and Efficacy Determination Endpoint->Data_Analysis

Caption: Experimental workflow for evaluating this compound efficacy in patient-derived xenograft (PDX) models.

Experimental Protocols

While a specific protocol for this compound in PDX models is not available, the following represents a generalized methodology based on published studies of other CDK9 inhibitors.[1][2][10]

Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients under institutional review board-approved protocols.

  • Implantation: A small fragment (approximately 20-30 mm³) of the patient's tumor is surgically implanted subcutaneously into the flank of an immunodeficient mouse (e.g., NOD/SCID or similar).

  • Tumor Growth and Passaging: Tumors are allowed to grow to a volume of approximately 1000-1500 mm³. The tumors are then harvested, sectioned into smaller fragments, and serially passaged into new cohorts of mice for expansion. Early passages (typically P3-P5) are used for efficacy studies to maintain the genetic and phenotypic characteristics of the original patient tumor.

In Vivo Efficacy Study
  • Cohort Formation: Once tumors in the expansion cohort reach a volume of 150-200 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • This compound (or comparator): Administered via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule (e.g., 10 mg/kg, daily).

    • Vehicle Control: The vehicle used to dissolve the drug is administered to the control group on the same schedule.

  • Tumor Measurement: Tumor dimensions are measured 2-3 times per week using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.

  • Monitoring: Animal body weight and general health are monitored throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a specified duration of treatment.

  • Analysis: At the end of the study, tumors are excised and weighed. A portion of the tumor tissue may be flash-frozen for pharmacodynamic marker analysis (e.g., Western blot for p-RNA Pol II, MCL-1) or fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation).

Conclusion

This compound is a promising, highly selective, and potent CDK9 inhibitor with demonstrated preclinical anti-tumor activity in cell-line derived xenograft models. While direct efficacy data in the more clinically predictive PDX models are not yet available, comparative analysis with other CDK9 inhibitors like AZD4573, Dinaciclib, and Flavopiridol suggests a strong rationale for evaluating this compound in this setting. The experimental protocols outlined in this guide provide a framework for such validation studies, which will be crucial in determining the translational potential of this compound for cancer therapy.

References

JSH-150: A Deep Dive into its CDK Selectivity Profile in Comparison to Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a pivotal target due to its critical role in transcriptional regulation. The inhibitor JSH-150 has been identified as a highly potent and selective agent against CDK9. This guide provides an objective comparison of this compound's performance against other well-known CDK inhibitors, supported by available experimental data, detailed methodologies, and pathway visualizations to aid in research and drug development endeavors.

Quantitative Selectivity Profile: this compound vs. Other CDK Inhibitors

This compound demonstrates remarkable potency and selectivity for CDK9. With a half-maximal inhibitory concentration (IC50) of 1 nM against CDK9, it stands out as a highly effective inhibitor.[1][2][3] Its selectivity is further highlighted by an IC50 value of 1.72 µM for CDK7, showcasing a significant therapeutic window.[2] Reports consistently indicate that this compound exhibits a 300- to 10,000-fold selectivity over other members of the CDK family, underscoring its specificity.[1][3]

The following table summarizes the biochemical potency (IC50 values in nM) of this compound and other CDK inhibitors against a panel of Cyclin-Dependent Kinases. This allows for a direct comparison of their selectivity profiles.

InhibitorCDK1 (nM)CDK2 (nM)CDK4 (nM)CDK5 (nM)CDK6 (nM)CDK7 (nM)CDK9 (nM)
This compound >300-10,000>300-10,000>300-10,000->300-10,00017201
Flavopiridol3010020-601010
Dinaciclib31-1--4
AT7519190446718--<10
NVP-2584706-1050->10,000<0.5
  • Based on reported 300-10,000-fold selectivity. Specific IC50 values are not publicly available. "-" Data not available in the searched sources.

Unveiling the Mechanism: The CDK9 Signaling Pathway

CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive Transcription Elongation Factor b (P-TEFb). This complex plays a crucial role in stimulating transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This phosphorylation event releases Pol II from promoter-proximal pausing, a critical rate-limiting step in gene transcription. Many cancers are dependent on the continuous expression of anti-apoptotic proteins and oncogenes like MCL-1 and c-Myc, making them particularly susceptible to CDK9 inhibition.[1][3] this compound, by inhibiting CDK9, effectively suppresses the transcription of these key survival genes, leading to cell cycle arrest and apoptosis in cancer cells.

CDK9_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_inhibition Inhibition cluster_cellular_effects Cellular Effects PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates CTD pRNAPII Phosphorylated RNA Pol II (Active) RNAPII->pRNAPII Gene Gene Body pRNAPII->Gene Transcriptional Elongation DNA DNA Promoter Promoter MCL1_cMYC MCL-1, c-Myc (Oncogenes) Gene->MCL1_cMYC Expression Apoptosis Apoptosis MCL1_cMYC->Apoptosis Suppression leads to CellCycleArrest Cell Cycle Arrest MCL1_cMYC->CellCycleArrest Suppression leads to JSH150 This compound JSH150->PTEFb Inhibits

Caption: CDK9 signaling pathway and the mechanism of action of this compound.

Experimental Methodologies

The determination of the half-maximal inhibitory concentration (IC50) is a cornerstone for evaluating the potency of a kinase inhibitor. The data presented for this compound was primarily generated using the ADP-Glo™ Kinase Assay.

Objective: To quantify the enzymatic activity of a kinase by measuring the amount of ADP produced in the kinase reaction. This assay is then used to determine the concentration of an inhibitor required to reduce kinase activity by 50%.

Principle: The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the amount of ADP generated.

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A 1. Prepare Kinase Reaction Mixture (Kinase, Substrate, Buffer) C 3. Add Inhibitor to Kinase Mixture A->C B 2. Serially Dilute Inhibitor (e.g., this compound) B->C D 4. Initiate Reaction with ATP C->D E 5. Incubate at 37°C D->E F 6. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G 7. Convert ADP to ATP & Measure Light (Add Kinase Detection Reagent) F->G H 8. Read Luminescence G->H I 9. Plot Dose-Response Curve H->I J 10. Calculate IC50 Value I->J

Caption: General workflow for determining IC50 using the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase-specific substrate (e.g., a peptide substrate)

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • ATP solution

  • Test inhibitor (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Multi-well plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Kinase Reaction: A reaction mixture containing the CDK9 enzyme, a suitable substrate, and kinase buffer is prepared.

  • Inhibitor Addition: Serial dilutions of this compound or other test compounds are added to the wells of a multi-well plate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • Reaction Termination and ATP Depletion: The ADP-Glo™ Reagent is added to stop the kinase reaction and consume any unreacted ATP.

  • ADP Detection: The Kinase Detection Reagent is added, which converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction.

  • Data Acquisition: The luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The data is plotted as kinase activity versus inhibitor concentration, and the IC50 value is determined using a non-linear regression analysis.

References

JSH-150: A Potent CDK9 Inhibitor for Overcoming Venetoclax Resistance in Hematologic Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of resistance to venetoclax (B612062), a highly effective BCL-2 inhibitor, presents a significant challenge in the treatment of various hematologic malignancies. A key mechanism of this resistance is the upregulation of anti-apoptotic proteins, particularly Myeloid Cell Leukemia 1 (MCL-1). This guide provides a comprehensive overview of JSH-150, a novel and potent Cyclin-Dependent Kinase 9 (CDK9) inhibitor, and its potential to overcome venetoclax resistance by targeting the transcriptional machinery responsible for MCL-1 expression.

Understanding Venetoclax Resistance: The Role of MCL-1

Venetoclax induces apoptosis by selectively binding to and inhibiting BCL-2, releasing pro-apoptotic proteins that trigger programmed cell death. However, cancer cells can evade this by upregulating other anti-apoptotic proteins, most notably MCL-1. MCL-1 sequesters pro-apoptotic proteins, rendering venetoclax ineffective. Therefore, strategies to downregulate MCL-1 are critical for overcoming venetoclax resistance.

This compound: A Highly Selective CDK9 Inhibitor

This compound is a potent and highly selective small molecule inhibitor of CDK9.[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step in transcriptional elongation of short-lived proteins, including MCL-1 and the oncogene MYC.[3][4] By inhibiting CDK9, this compound effectively shuts down the transcription of these key survival proteins, leading to cell cycle arrest and apoptosis in cancer cells.[1][4]

Mechanism of Action of this compound in Overcoming Venetoclax Resistance

The primary mechanism by which this compound is poised to overcome venetoclax resistance is through the targeted downregulation of MCL-1. Preclinical studies with various CDK9 inhibitors have demonstrated that this approach restores sensitivity to venetoclax in resistant cell lines.[5][6]

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb Forms RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates (Ser2) MCL1_gene MCL-1 Gene RNAPII->MCL1_gene Transcription MYC_gene MYC Gene RNAPII->MYC_gene Transcription MCL1_mRNA MCL-1 mRNA MCL1_gene->MCL1_mRNA MYC_mRNA MYC mRNA MYC_gene->MYC_mRNA MCL1_protein MCL-1 Protein MCL1_mRNA->MCL1_protein Translation MYC_protein MYC Protein MYC_mRNA->MYC_protein BIM BIM (Pro-apoptotic) MCL1_protein->BIM Sequesters BCL2 BCL-2 BCL2->BIM Sequesters BAX_BAK BAX/BAK BIM->BAX_BAK Activates Apoptosis Apoptosis BAX_BAK->Apoptosis Induces JSH150 This compound JSH150->CDK9 Inhibits Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

Fig. 1: this compound and Venetoclax Signaling Pathway

Comparative Efficacy of CDK9 Inhibitors

While direct comparative studies of this compound with other CDK9 inhibitors in the context of venetoclax resistance are limited, a comparison of their reported potencies provides valuable insight.

CDK9 InhibitorIC50 (CDK9)Selectivity ProfileStatus
This compound 1-6 nM [1][2]~300-10,000-fold over other CDKs [1]Preclinical
Alvocidib (Flavopiridol)3 nM (CDK9/cyclin T)Pan-CDK inhibitor (CDK1, 2, 4, 6, 7, 9)[6]Clinical Trials
Voruciclib<10 nMSelective for CDK9, 4, 6, 1Clinical Trials
AZD4573<4 nMHighly selective for CDK9Clinical Trials[6]

Experimental Data: Synergistic Effects of CDK9 Inhibition with Venetoclax

Preclinical studies combining various CDK9 inhibitors with venetoclax have consistently demonstrated synergistic anti-tumor activity in hematologic malignancy models, including those resistant to venetoclax.

  • In Vitro Synergy: Combination treatment of CDK9 inhibitors and venetoclax results in significantly increased apoptosis in AML and lymphoma cell lines compared to either agent alone.[5]

  • Ex Vivo Efficacy: The combination has shown potent synergistic activity in primary patient samples, including those from patients with relapsed/refractory disease.

  • In Vivo Superiority: In mouse xenograft models of AML and lymphoma, the combination of a CDK9 inhibitor and venetoclax led to superior tumor growth inhibition and prolonged survival compared to single-agent treatment.[5]

While specific data for this compound in combination with venetoclax is not yet published, its high potency and selectivity for CDK9 suggest it would exhibit similar, if not superior, synergistic effects.

Experimental Protocols

The following are generalized experimental protocols based on studies of CDK9 inhibitors and venetoclax.

Cell Viability and Apoptosis Assays
  • Cell Culture: Hematologic malignancy cell lines (e.g., MOLM-13 for AML, TMD8 for lymphoma) are cultured under standard conditions. Venetoclax-resistant sublines can be generated by continuous exposure to escalating concentrations of venetoclax.

  • Drug Treatment: Cells are treated with a dose-response matrix of this compound and venetoclax, both alone and in combination, for 24-72 hours.

  • Viability Assessment: Cell viability is measured using assays such as CellTiter-Glo® (Promega).

  • Apoptosis Measurement: Apoptosis is quantified by flow cytometry using Annexin V and propidium (B1200493) iodide staining.

  • Data Analysis: Combination indices (CI) are calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blotting for Protein Expression
  • Protein Extraction: Cells are treated with this compound for various time points (e.g., 0, 2, 4, 8, 24 hours). Whole-cell lysates are prepared using RIPA buffer.

  • SDS-PAGE and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are probed with primary antibodies against MCL-1, MYC, p-RNAPII (Ser2), and a loading control (e.g., β-actin).

  • Detection: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescence substrate are used for detection.

start Start cell_culture Cell Culture (Ven-S and Ven-R lines) start->cell_culture drug_treatment Drug Treatment (this compound +/- Venetoclax) cell_culture->drug_treatment viability Cell Viability Assay (e.g., CellTiter-Glo) drug_treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) drug_treatment->apoptosis western_blot Western Blot (MCL-1, MYC, p-RNAPII) drug_treatment->western_blot data_analysis Data Analysis (Combination Index) viability->data_analysis apoptosis->data_analysis end End data_analysis->end

Fig. 2: In Vitro Experimental Workflow

Conclusion

This compound represents a promising therapeutic agent for overcoming venetoclax resistance in hematologic malignancies. Its high potency and selectivity for CDK9, leading to the effective downregulation of the key resistance mediator MCL-1, provide a strong rationale for its combination with venetoclax. Further preclinical and clinical investigations are warranted to fully elucidate the efficacy and safety of this combination and to establish its role in the treatment of venetoclax-resistant cancers. The data from analogous CDK9 inhibitors strongly support the potential of this compound to resensitize tumors to BCL-2 inhibition, offering a new therapeutic avenue for patients with limited treatment options.

References

A Preclinical Comparative Analysis of JSH-150, a Novel CDK9 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Absence of Clinical Trials for JSH-150 Shifts Focus to Preclinical Potential

As of late 2025, the potent and highly selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, this compound, has not entered clinical trials. However, extensive preclinical data highlight its potential as a promising anti-cancer agent. This guide provides a comparative analysis of this compound's preclinical performance against several alternative CDK9 inhibitors that are currently in or have completed clinical investigation. This objective comparison, supported by experimental data, aims to inform researchers and drug development professionals on the evolving landscape of CDK9-targeted cancer therapies.

Introduction to CDK9 Inhibition in Oncology

Cyclin-Dependent Kinase 9 (CDK9) is a key transcriptional regulator. In complex with its cyclin partners, it forms the Positive Transcription Elongation Factor b (P-TEFb), which is essential for the elongation phase of transcription by RNA Polymerase II. Dysregulation of CDK9 activity is a hallmark of various cancers, leading to the overexpression of anti-apoptotic proteins like MCL-1 and oncogenes such as MYC. Inhibition of CDK9 represents a promising therapeutic strategy to induce apoptosis in cancer cells dependent on these short-lived transcripts.

This compound: A Profile of a Potent Preclinical Candidate

This compound has demonstrated remarkable potency and selectivity for CDK9 in biochemical assays, with a 50% inhibitory concentration (IC50) of approximately 1 nM.[1][2] This high affinity is coupled with substantial selectivity, showing 300- to 10,000-fold greater inhibition of CDK9 compared to other CDK family members.[1][2] Preclinical studies have shown its potent antiproliferative effects across a wide array of cancer cell lines, including those from melanoma, neuroblastoma, hepatoma, colon cancer, lung cancer, and various leukemias.[1]

The mechanism of action for this compound involves the dose-dependent inhibition of RNA Polymerase II phosphorylation, leading to the suppression of MCL-1 and c-Myc expression. This ultimately results in cell cycle arrest and the induction of apoptosis in leukemia cells.[1] In vivo studies using an MV4-11 cell-inoculated xenograft mouse model showed that a 10 mg/kg dose of this compound could almost completely suppress tumor progression.[1]

Comparative Analysis: this compound vs. Clinically Investigated CDK9 Inhibitors

While this compound's journey is currently at the preclinical stage, several other CDK9 inhibitors have advanced into human trials. The following tables provide a comparative overview of their performance data.

Table 1: Preclinical Potency and Selectivity of CDK9 Inhibitors
InhibitorCDK9 IC50 (nM)Selectivity vs. Other CDKsKey Preclinical Findings
This compound ~1[1][2]High (300-10,000 fold vs. other CDKs)[1][2]Potent anti-proliferative activity in solid and hematologic cancer cell lines.[1]
VIP152 (Enitociclib) ~4.5[3]Highly selective for CDK9.[3]Marked single-agent in vivo antitumor efficacy in AML xenograft models.[4]
Atuveciclib (BAY-1143572) 13[5][6]~100-fold more selective for CDK9 than CDK2.[5]Broad antiproliferative activity in various tumor cell lines.
Flavopiridol (Alvocidib) 20-100Broad spectrum CDK inhibitor (CDK1, 2, 4, 6, 9).Induces G1 or G2 cell cycle arrest.
Dinaciclib (SCH727965) 4Potent inhibitor of CDK1, 2, 5, and 9.Induces cell cycle arrest and apoptosis in a broad range of cancer cell lines.
AT7519 <10Multi-CDK inhibitor (CDK1, 2, 4, 5, 6, 9).Dose-dependent cytotoxicity in multiple myeloma cell lines.
Table 2: Overview of Clinical Trial Data for Alternative CDK9 Inhibitors
InhibitorPhase of DevelopmentPatient PopulationKey Clinical Findings
VIP152 (Enitociclib) Phase 1/2Advanced Malignancies, Relapsed/Refractory LymphomaFavorable safety profile; evidence of clinical benefit in solid tumors and non-Hodgkin lymphoma, including complete metabolic remissions.[4] Combination with venetoclax (B612062) and prednisone (B1679067) showed promising results in relapsed/refractory lymphoma.
Atuveciclib (BAY-1143572) Phase 1 (Completed)Leukemia, NeoplasmsCompleted Phase 1 trials.
Flavopiridol (Alvocidib) Phase 1/2Various Cancers (Leukemia, Lymphoma, Solid Tumors)Modest single-agent activity; some responses observed. Dose-limiting toxicities include diarrhea and hypotension.[4]
Dinaciclib (SCH727965) Phase 1/2/3Advanced Malignancies, Breast Cancer, Multiple MyelomaShowed some antitumor activity but was not superior to capecitabine (B1668275) in a Phase 2 breast cancer trial. Demonstrated single-agent activity in relapsed multiple myeloma.
AT7519 Phase 1/2Advanced Solid Tumors, Non-Hodgkin's LymphomaWell-tolerated at the recommended Phase 2 dose. Preliminary anti-cancer activity observed.[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental design, the following diagrams are provided.

CDK9_Signaling_Pathway cluster_nucleus Nucleus CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Ser2 note1 Inhibition of CDK9 prevents RNAPII phosphorylation, halting transcription of key survival genes. Transcription Transcriptional Elongation (e.g., MCL-1, MYC) RNAPII->Transcription Apoptosis Apoptosis Transcription->Apoptosis JSH150 This compound JSH150->CDK9 Inhibits

Caption: CDK9 signaling pathway and the inhibitory action of this compound.

Caption: Preclinical experimental workflow for evaluating this compound.

Detailed Experimental Protocols

Representative Protocol: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol is a representative summary based on standard practices and information from preclinical studies of this compound.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used. Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Cell Culture: The human acute myeloid leukemia (AML) cell line, MV4-11, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Tumor Inoculation: MV4-11 cells are harvested during their exponential growth phase and resuspended in a 1:1 mixture of RPMI-1640 and Matrigel. Approximately 5 x 10^6 cells are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). Mice are then randomized into vehicle control and treatment groups.

  • Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water). A dose of 10 mg/kg is administered orally once daily. The vehicle control group receives the formulation without the active compound.

  • Tumor Measurement and Data Analysis: Tumor dimensions are measured every 2-3 days with calipers, and tumor volume is calculated using the formula: (length × width²) / 2. Body weight is also monitored as an indicator of toxicity. The study continues for a predetermined period (e.g., 21 days), and the mean tumor volumes of the treatment and control groups are compared.

Representative Protocol: Western Blot Analysis
  • Cell Lysis: Cancer cells (e.g., MV4-11, HL-60) are treated with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours). Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-RNA Pol II (Ser2), MCL-1, c-Myc, and a loading control (e.g., GAPDH or β-actin).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

While this compound is yet to be evaluated in a clinical setting, its robust preclinical profile, characterized by high potency, selectivity, and significant anti-tumor activity in various cancer models, positions it as a strong candidate for further development. The comparison with clinically investigated CDK9 inhibitors reveals a competitive landscape where both broad-spectrum and highly selective inhibitors are being explored. The data presented in this guide underscore the therapeutic potential of targeting the CDK9 pathway and highlight this compound as a noteworthy molecule for future cancer research and drug development efforts. Continued investigation into its safety and efficacy is warranted to translate its preclinical promise into clinical benefit.

References

Safety Operating Guide

Proper Disposal of JSH-150: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing JSH-150, a potent and highly selective CDK9 inhibitor, adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, aligning with standard laboratory safety practices.

This compound: Key Chemical and Safety Data

A comprehensive understanding of the chemical properties and safety profile of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Chemical Formula C₂₄H₃₃ClN₆O₂S
Molecular Weight 505.08 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
CAS Number 2247481-21-4
Hazard Classification Not a hazardous substance or mixture[1]

Experimental Protocols: Disposal of this compound

Based on the safety data sheet, this compound is not classified as a hazardous substance.[1] However, it is imperative to follow established laboratory procedures for the disposal of all chemical waste to minimize any potential environmental impact and maintain a safe working environment. The following protocol outlines the recommended disposal procedure for this compound.

Objective: To safely dispose of this compound in accordance with laboratory safety and environmental regulations.

Materials:

  • Waste this compound (solid or in solution)

  • Appropriate personal protective equipment (PPE): laboratory coat, safety glasses, and gloves

  • Labeled, sealed, and non-reactive waste container for chemical waste

  • Laboratory's chemical waste management guidelines

Procedure:

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Waste Segregation:

    • Solid Waste: Collect any unused or waste this compound solid powder in a designated, clearly labeled, and sealed waste container. Do not mix with other types of waste unless permitted by your institution's waste management protocols.

    • Liquid Waste: For this compound dissolved in a solvent (e.g., DMSO), collect the solution in a designated, sealed, and properly labeled container for non-hazardous chemical liquid waste. The container should be compatible with the solvent used.

  • Container Labeling: Clearly label the waste container with the name "this compound" and the solvent used if it is a solution. Indicate that it is "non-hazardous chemical waste."

  • Storage of Waste: Store the sealed waste container in a designated and secure area for chemical waste, away from incompatible materials, until it is collected by the institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.

  • Disposal Coordination: Follow your institution's specific procedures for the final disposal of chemical waste. This typically involves contacting the EHS office to arrange for pickup and disposal by a certified waste management company.

  • Documentation: Maintain a record of the disposed of this compound, including the quantity and date of disposal, as per your laboratory's standard operating procedures.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

JSH150_Disposal_Workflow This compound Disposal Workflow A Start: this compound Waste Generated B Wear Appropriate PPE (Lab Coat, Goggles, Gloves) A->B C Segregate Waste B->C D Solid Waste (Powder) C->D E Liquid Waste (in Solution) C->E F Place in Labeled, Sealed Non-Reactive Container 'this compound Solid Waste' D->F G Place in Labeled, Sealed Non-Reactive Container 'this compound in [Solvent]' E->G H Store in Designated Chemical Waste Area F->H G->H I Contact EHS for Pickup and Final Disposal H->I J Document Disposal I->J K End J->K

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling JSH-150

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling JSH-150. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.[1][2]
Eye Protection Safety GlassesTightly fitting safety goggles with side-shields.[1]
Respiratory Protection RespiratorA full-face respirator is recommended if exposure limits are exceeded or if experiencing irritation or other symptoms.[1]
Body Protection Lab Coat/GownA lab coat or gown should be worn. For significant handling, fire/flame resistant and impervious clothing is recommended.[1]

Operational Plans: Safe Handling and Storage

Proper handling and storage procedures are crucial to prevent accidental exposure and maintain the integrity of this compound.

Handling Procedures
  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Dust Formation: Take measures to avoid the formation of dust and aerosols.[1]

  • Prevent Contact: Avoid contact with skin, eyes, and clothing.[1]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks.[1][2]

  • Ignition Sources: Keep away from all sources of ignition.[1]

Storage Procedures
  • Container: Store in a tightly closed container in a dry and cool place.[1]

  • Temperature: For long-term storage of the solid powder, -20°C is recommended. For stock solutions, store at -80°C.[3][4]

  • Incompatibilities: Store away from incompatible materials and foodstuffs.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Contaminated Materials: Adhered or collected material should be promptly disposed of in suitable, closed containers.[1]

  • Environmental Precautions: Do not allow the chemical to enter drains or the environment.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops and persists.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Spill and Leak Procedures
  • Evacuate: Evacuate personnel to a safe area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so.[1]

  • Cleanup: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[2]

  • Personal Protection: Wear appropriate personal protective equipment during cleanup.[1]

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound in DMSO.

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, and calibrated micropipettes.

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • In a chemical fume hood, weigh the required amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution).

    • Vortex or sonicate the solution to ensure complete dissolution.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.[3]

Visual Workflow: this compound Spill Response

The following diagram illustrates the step-by-step workflow for responding to a this compound spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup_procedure Cleanup Procedure cluster_post_cleanup Post-Cleanup Evacuate Evacuate Area Alert Alert Others & EH&S Evacuate->Alert Notify Assess Assess Spill Alert->Assess Evaluate Don_PPE Don Appropriate PPE Assess->Don_PPE If safe to proceed Contain Contain the Spill Don_PPE->Contain Neutralize Neutralize/Absorb Contain->Neutralize Collect Collect Waste Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Complete Incident Report Dispose->Report

Caption: Workflow for a safe and effective response to a this compound spill.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。